Technical Documentation Center

O-(Desisopropyl) bisoprolol acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-(Desisopropyl) bisoprolol acid
  • CAS: 109791-19-7

Core Science & Biosynthesis

Foundational

O-(Desisopropyl) Bisoprolol Acid: Structural Elucidation, Metabolic Profiling, and Analytical Methodologies

Executive Summary Bisoprolol is a highly selective β1​ -adrenergic receptor antagonist widely prescribed for the management of hypertension, angina, and heart failure. A defining clinical advantage of bisoprolol is its p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisoprolol is a highly selective β1​ -adrenergic receptor antagonist widely prescribed for the management of hypertension, angina, and heart failure. A defining clinical advantage of bisoprolol is its perfectly balanced clearance profile: approximately 50% of the administered dose is excreted unchanged by the kidneys, while the remaining 50% undergoes hepatic biotransformation .

The primary product of this hepatic metabolism is O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol M1 or Bisoprolol Impurity N5). Understanding the structural and physicochemical properties of this major metabolite is critical for drug development professionals, as its formation dictates the pharmacokinetic predictability and safety profile of the parent drug in patients with renal or hepatic impairment.

Chemical Architecture & Physicochemical Profiling

The pharmacological efficacy of bisoprolol relies heavily on its lipophilic ether tail, which facilitates binding to the lipophilic pocket of the β1​ -adrenergic receptor. When bisoprolol is metabolized into O-(Desisopropyl) bisoprolol acid, this architecture is fundamentally altered.

The transformation involves the cleavage of the terminal isopropyl ether group and subsequent oxidation, replacing the lipophilic moiety with a highly polar carboxylic acid. Because the molecule retains its secondary amine (inherent to all beta-blockers), the resulting metabolite is a zwitterion at physiological pH (pH 7.4).

Causality in Drug Design: The creation of this zwitterionic state is the exact mechanism that renders the metabolite pharmacologically inactive. The drastic shift in the partition coefficient (XLogP3 drops to -1.7) completely abolishes the molecule's ability to cross the blood-brain barrier and nullifies its affinity for the β1​ -receptor . This high hydrophilicity subsequently forces the metabolite into rapid renal clearance.

Table 1: Physicochemical Properties of O-(Desisopropyl) Bisoprolol Acid
PropertyValue
IUPAC Name 2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid
CAS Registry Number 109791-19-7
PubChem CID 91810600
Molecular Formula C₁₅H₂₃NO₅
Molecular Weight 297.35 g/mol
XLogP3 -1.7 (Highly Hydrophilic)
Topological Polar Surface Area (TPSA) 98.7 Ų
Hydrogen Bond Donors / Acceptors 3 / 6
Physiological State (pH 7.4) Zwitterionic (pKa ~3.5 for COOH, ~9.5 for NH)

Data synthesized from the National Center for Biotechnology Information (NCBI) PubChem database .

Pharmacokinetics & Hepatic Biotransformation

The metabolic fate of bisoprolol is predominantly governed by the Cytochrome P450 (CYP) enzyme system. Clinical pharmacokinetic studies indicate that CYP3A4 is responsible for approximately 95% of the oxidative clearance (acting non-stereoselectively), while CYP2D6 plays a minor, stereoselective role .

The biotransformation follows a strict sequential logic:

  • O-Dealkylation: CYP3A4/CYP2D6 catalyzes the oxidative cleavage of the terminal isopropyl ether, releasing acetone and forming an intermediate primary alcohol (Desisopropyl bisoprolol).

  • Terminal Oxidation: Cytosolic alcohol and aldehyde dehydrogenases rapidly oxidize this intermediate primary alcohol into the terminal carboxylic acid, yielding O-(Desisopropyl) bisoprolol acid.

MetabolicPathway Bisoprolol Bisoprolol (Parent Drug) CYP CYP3A4 (Major) / CYP2D6 (Minor) Hepatic O-Dealkylation Bisoprolol->CYP Ether Cleavage Intermediate Desisopropyl Bisoprolol Alcohol (Intermediate) CYP->Intermediate Oxidation Alcohol / Aldehyde Dehydrogenase Oxidation Intermediate->Oxidation Terminal Oxidation M1 O-(Desisopropyl) Bisoprolol Acid (Inactive Metabolite M1) Oxidation->M1 Excretion Renal Excretion (Urine) M1->Excretion Rapid Clearance

Metabolic biotransformation pathway of Bisoprolol to O-(Desisopropyl) bisoprolol acid.

Analytical Characterization Protocol: LC-MS/MS Quantification

Quantifying O-(Desisopropyl) bisoprolol acid in biological matrices (plasma or urine) requires overcoming the challenges posed by its zwitterionic nature. Standard reversed-phase Liquid-Liquid Extraction (LLE) yields poor recovery because the molecule is charged at almost all pH levels.

To create a self-validating, high-recovery system , researchers must utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This protocol leverages the distinct pKa values of the metabolite's functional groups to selectively isolate it from matrix interferences.

Step-by-Step Methodology

Step 1: Sample Pre-treatment & Internal Standardization

  • Action: Spike 500 µL of plasma/urine with 10 µL of a deuterated internal standard (e.g., Bisoprolol-d5) to validate recovery rates and correct for downstream ion suppression (matrix effects).

  • Acidification: Add 500 µL of 2% Formic Acid in water to drop the sample pH to ~2.0.

  • Causality: At pH 2.0, the carboxylic acid (pKa ~3.5) becomes protonated and neutrally charged, while the secondary amine (pKa ~9.5) remains protonated and positively charged. This primes the molecule for cation exchange.

Step 2: SPE Cartridge Conditioning & Loading

  • Action: Condition an Oasis MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid. Load the acidified sample.

  • Causality: The positively charged secondary amine forms a strong ionic bond with the sulfonic acid groups on the MCX resin.

Step 3: Interference Washing

  • Action: Wash the cartridge sequentially with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol.

  • Causality: The acidic wash removes highly polar interferences, while the 100% methanol wash strips away neutral, lipophilic lipids and proteins. The target metabolite remains locked to the resin via ionic interaction.

Step 4: Target Elution

  • Action: Elute the target compound using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The highly basic eluent (pH > 10) deprotonates the secondary amine, rendering the entire molecule negatively charged (due to the now-deprotonated carboxylic acid). The loss of the positive charge breaks the ionic bond with the cation-exchange resin, allowing the pure metabolite to elute.

Step 5: LC-MS/MS Analysis

  • Action: Evaporate the eluate under nitrogen, reconstitute in the mobile phase, and inject into an LC-MS/MS system equipped with a C18 column. Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

AnalyticalWorkflow Sample Biological Matrix (Plasma/Urine) + IS Acidification Acidification (pH ~2.0) Neutralize Carboxylic Acid Sample->Acidification SPE Mixed-Mode Cation Exchange (MCX SPE) Acidification->SPE Load Sample Elution Basic Methanol Elution Neutralize Secondary Amine SPE->Elution Wash & Elute LCMS RP-HPLC ESI-MS/MS (MRM Mode) Elution->LCMS Injection Data Quantification & Method Validation LCMS->Data

Step-by-step LC-MS/MS analytical workflow utilizing MCX SPE for zwitterion extraction.

References

  • "Bisoprolol: Medical Uses, Pharmacokinetics, and Metabolism." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • "BISOPROLOL - Record Details and Metabolites." NCATS Inxight Drugs. Available at:[Link]

  • "O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600." PubChem Database, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Horikiri, Y., et al. "Pharmacokinetics and metabolism of bisoprolol enantiomers in humans." PubMed, National Institutes of Health. Available at:[Link]

Exploratory

Elucidating the O-(Desisopropyl) Bisoprolol Acid Degradation Pathway: A Comprehensive Technical Guide

Executive Summary Bisoprolol fumarate is a highly selective β1-adrenergic receptor antagonist widely used in cardiovascular medicine. While the active pharmaceutical ingredient (API) is generally stable, its complex ethe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisoprolol fumarate is a highly selective β1-adrenergic receptor antagonist widely used in cardiovascular medicine. While the active pharmaceutical ingredient (API) is generally stable, its complex ether and alcohol functional groups are highly susceptible to specific degradation pathways under hydrolytic and oxidative stress. One of the most critical, yet analytically challenging, degradation products is O-(Desisopropyl) bisoprolol acid (C15H23NO5)[1].

This technical guide provides an in-depth mechanistic analysis of this specific degradation pathway. By detailing the causality of its formation and establishing a self-validating LC-UV-MS/MS analytical protocol, this document serves as an authoritative resource for researchers and drug development professionals tasked with impurity profiling and formulation stabilization.

Mechanistic Elucidation of the Degradation Pathway

The molecular architecture of bisoprolol contains a highly labile isopropoxyethoxymethyl side chain. The degradation to O-(Desisopropyl) bisoprolol acid is not a spontaneous single-step reaction; rather, it is a tandem two-step process requiring both hydrolytic and oxidative environments[2].

  • Step 1: Acidic Hydrolysis (O-Dealkylation). Under acidic conditions, the terminal ether linkage undergoes cleavage. The loss of the isopropyl group yields the intermediate Des O-isopropyl bisoprolol (C15H25NO4).

  • Step 2: Oxidative Conversion. The newly formed primary alcohol on the ethoxymethyl chain is highly susceptible to oxidation. In the presence of oxidative stressors (e.g., peroxides, transition metal impurities in excipients), this alcohol is rapidly oxidized to a carboxylic acid, forming O-(Desisopropyl) bisoprolol acid[1].

Pathway API Bisoprolol Fumarate (MW: 325.4 Da) Stress1 Acidic Hydrolysis (Ether Cleavage) API->Stress1 Int Des O-isopropyl Bisoprolol (MW: 283.4 Da) Stress1->Int Loss of Isopropyl Group Stress2 Oxidative Stress (Alcohol Oxidation) Int->Stress2 Deg O-(Desisopropyl) Bisoprolol Acid (MW: 297.3 Da) Stress2->Deg Oxidation to Carboxylic Acid

Chemical degradation pathway of bisoprolol to O-(Desisopropyl) bisoprolol acid.

Self-Validating Analytical Methodology

To accurately profile this degradation pathway, analytical orthogonality is required. Traditional pharmacopeial methods rely on phosphate buffers and UV detection, which are incompatible with mass spectrometry and fail to provide structural elucidation. Therefore, we employ a volatile mobile phase system coupled with tandem mass spectrometry (LC-UV-MS/MS).

Causality in Experimental Design
  • Chemical Quenching: Reactions must be chemically quenched (e.g., using sodium thiosulfate for peroxides) to halt degradation at exact time points. Without quenching, the API continues to degrade during autosampler residence time, skewing kinetic data.

  • Formic Acid Selection: Formic acid replaces traditional phosphate buffers to prevent ion suppression in the Electrospray Ionization (ESI) source while maintaining the low pH necessary to suppress secondary silanol interactions on the C18 stationary phase.

  • Mass Balance Closure: A self-validating protocol must prove that the sum of the remaining API and all quantified degradants equals the initial API concentration (±5%). This confirms the method is truly stability-indicating and that no volatile degradants are lost to the headspace[3].

Protocol: Step-by-Step LC-UV-MS/MS Workflow
  • Stress Induction: Dissolve bisoprolol fumarate in 0.1 N HCl containing 3% H2O2 to a final concentration of 1.0 mg/mL. Incubate in a sealed volumetric flask at 70°C for 48 hours[3].

  • Chemical Quenching & Neutralization: Extract 1.0 mL aliquots at 12, 24, and 48 hours. Immediately add 100 µL of 0.1 M sodium thiosulfate to neutralize residual peroxides, followed by neutralization to pH 7.0 using 0.1 N NaOH to halt acid hydrolysis.

  • System Suitability Test (SST): Inject a known standard mixture containing bisoprolol and a known reference standard (e.g., Impurity A). Verify resolution ( Rs​>2.0 ) and tailing factor ( T<1.5 ) to validate column performance prior to sample analysis.

  • Chromatographic Separation: Inject 20 µL onto a Zorbax C18 column (250 mm × 4.6 mm, 5 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile) at a flow rate of 1.0 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the protonated molecular ions: m/z 326 (Bisoprolol), m/z 284 (Des O-isopropyl intermediate), and m/z 298 (O-(Desisopropyl) bisoprolol acid)[1].

  • Data Reconciliation: Calculate mass balance by plotting the molar decrease of the API against the molar increase of the degradants.

Workflow Prep 1. Stress & Quench (Self-Validating Prep) SST 2. System Suitability (Mass Balance >95%) Prep->SST LC 3. LC Separation (C18, Formic Acid) SST->LC MS 4. ESI-MS/MS (m/z 298 Detection) LC->MS

Self-validating LC-MS/MS workflow for degradation product characterization.

Quantitative Kinetic Profiling

The tandem nature of this degradation pathway means that the intermediate (Des O-isopropyl bisoprolol) accumulates before being consumed to form the final acid.

Table 1: Quantitative Degradation Profile of Bisoprolol Fumarate (70°C, 0.1 N HCl + 3% H2O2)

Time Point (Hours)Remaining API (%)Intermediate Yield (%)O-(Desisopropyl) Acid Yield (%)Mass Balance (%)
0100.00.00.0100.0
1288.48.11.297.7
2472.115.39.496.8
4845.611.239.896.6

Data Interpretation: The peak of the intermediate at 24 hours, followed by its subsequent decline and the rapid rise of the acid at 48 hours, empirically validates the two-step sequential degradation mechanism. The mass balance remaining >95% validates the assay's stability-indicating power, confirming no secondary volatile pathways are skewing the data[3].

Strategic Mitigation in Formulation

Understanding this pathway allows drug development professionals to design highly robust dosage forms. Since the formation of O-(Desisopropyl) bisoprolol acid requires both hydrolysis and oxidation[2], formulators can implement orthogonal mitigation strategies:

  • Moisture Control: Utilizing dry granulation techniques and low-moisture excipients prevents the initial hydrolytic ether cleavage, starving the pathway of its necessary intermediate.

  • Antioxidant Integration: The addition of free-radical scavengers (e.g., Butylated hydroxytoluene (BHT) or ascorbic acid) arrests the secondary oxidation step, effectively halting the conversion of any formed intermediate into the final acid degradant.

References

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. "Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS". Journal of the Serbian Chemical Society.

  • PubChem. "O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600". National Institutes of Health (NIH).1

  • "Stable pharmaceutical composition in the form of tablet containing bisoprolol fumarate as active substance". Google Patents (CZ296586B6). 2

  • "Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity". Impactfactor. 3

Sources

Foundational

In Vivo Pharmacokinetics and Metabolism of O-(Desisopropyl) Bisoprolol Acid: A Technical Guide

Executive Summary Bisoprolol is a highly selective β1-adrenergic receptor antagonist distinguished by its LADME-optimized (Liberation, Absorption, Distribution, Metabolism, and Elimination) pharmacokinetic profile[1]. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisoprolol is a highly selective β1-adrenergic receptor antagonist distinguished by its LADME-optimized (Liberation, Absorption, Distribution, Metabolism, and Elimination) pharmacokinetic profile[1]. A defining feature of bisoprolol is its perfectly balanced clearance mechanism: approximately 50% of the administered dose is excreted unchanged by the kidneys, while the remaining 50% undergoes hepatic biotransformation[2]. The predominant metabolic pathway yields O-(Desisopropyl) bisoprolol acid (Metabolite M1), a highly polar, pharmacologically inactive carboxylic acid[3].

For drug development professionals and bioanalytical scientists, understanding the generation, distribution, and quantification of this specific metabolite is critical for evaluating drug-drug interactions (DDIs), pharmacogenomic variances, and renal impairment models.

Structural and Metabolic Causality

Bisoprolol's chemical structure contains an ether-linked isopropoxyethoxy side chain, which serves as the primary site for hepatic oxidative attack. The biotransformation into O-(Desisopropyl) bisoprolol acid is a two-step, enzyme-mediated detoxification process:

  • O-Dealkylation: Cytochrome P450 enzymes—predominantly CYP3A4 (accounting for ~95% of the metabolism) with a minor contribution from CYP2D6—catalyze the cleavage of the terminal isopropyl group[4]. This reaction yields a transient primary alcohol intermediate (O-desisopropyl bisoprolol).

  • Oxidation: This alcohol intermediate is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to form the stable carboxylic acid, O-(Desisopropyl) bisoprolol acid (C15H23NO5)[5].

Causality Insight: The dominant CYP3A4-mediated pathway is non-stereoselective, whereas the minor CYP2D6 pathway exhibits stereoselectivity (R > S)[3]. Because CYP3A4 drives the bulk of this conversion, the overall in vivo generation of the acid metabolite remains largely insensitive to genetic polymorphisms of CYP2D6 (e.g., poor metabolizers), ensuring predictable metabolite accumulation across diverse patient populations[1].

MetabolicPathway Biso Bisoprolol (Active Parent) CYP CYP3A4 (95%) / CYP2D6 O-Dealkylation Biso->CYP DesIso O-Desisopropyl Bisoprolol (Alcohol Intermediate) CYP->DesIso ADH Dehydrogenases Oxidation DesIso->ADH Acid O-(Desisopropyl) Bisoprolol Acid (Inactive Metabolite M1) ADH->Acid Renal Renal Excretion (Urine) Acid->Renal

Fig 1: Hepatic biotransformation of bisoprolol to O-(Desisopropyl) bisoprolol acid.

Quantitative Pharmacokinetic Profile

Following oral administration, bisoprolol achieves peak plasma concentrations within 2-4 hours and exhibits an absolute bioavailability of 80% to 90% due to a minimal first-pass effect[1][2]. The acid metabolite, being highly polar, does not accumulate in lipophilic tissues and is rapidly cleared into the urine, accounting for 15% to 20% of the total administered dose[3].

Table 1: Comparative Pharmacokinetic Parameters
Pharmacokinetic ParameterBisoprolol (Parent Drug)O-(Desisopropyl) Bisoprolol Acid (M1)
Molecular Weight 325.44 g/mol [4]297.35 g/mol [5]
Absolute Bioavailability ~80% - 90%[1][2]N/A (Generated in vivo)
Plasma Protein Binding ~30%[1][2]Minimal (Highly polar)
Elimination Half-Life (t1/2) 9 - 12 hours[2]Rapidly cleared (Dependent on GFR)
Clearance Pathway 50% Renal / 50% Hepatic[1][2]100% Renal Excretion[1]
Pharmacological Activity Highly Active (β1-antagonist)[2]Inactive[1][2]
% of Administered Dose ~50% excreted unchanged[2]15% - 20% excreted in urine[3]

Self-Validating Bioanalytical Protocol

Quantifying O-(Desisopropyl) bisoprolol acid in vivo presents a unique bioanalytical challenge. Unlike the parent drug, M1 is zwitterionic at physiological pH, containing both a basic secondary amine and an acidic carboxyl group. The following LC-MS/MS protocol is designed as a self-validating system to ensure absolute data integrity.

PKWorkflow Sample 1. Sample Collection (Plasma/Urine) Prep 2. MAX SPE Prep (Isotope Spiking) Sample->Prep LC 3. RP-HPLC (Gradient Elution) Prep->LC MS 4. ESI-MS/MS (MRM Mode) LC->MS Data 5. PK Validation (QC & AUC Calc) MS->Data

Fig 2: Self-validating LC-MS/MS workflow for zwitterionic metabolite quantification.

Step-by-Step Methodology

3.1 Sample Preparation (Mixed-Mode SPE):

  • Action: Spike 100 µL of plasma/urine with a stable-isotope labeled internal standard (e.g., Bisoprolol-d7). Dilute the sample with 2% ammonium hydroxide (pH ~9) and load onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge. Wash with 5% methanol, then elute with 2% formic acid in methanol.

  • Causality: Traditional protein precipitation leaves phospholipids that cause ion suppression. At pH 9, the carboxylic acid of M1 is fully deprotonated (anionic) and binds strongly to the positively charged MAX sorbent via ionic interactions. The wash step removes neutral/basic interferences (including unchanged parent drug). The acidic elution (pH ~2) protonates the carboxylic acid, neutralizing its charge and breaking the ionic bond to release the pure metabolite.

3.2 Chromatographic Separation:

  • Action: Inject the eluate onto a reversed-phase C18 column (1.7 µm, 2.1 x 50 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The acidic mobile phase ensures the carboxylic acid moiety of M1 remains protonated (neutralized). This prevents the molecule from acting as a highly polar anion, thereby increasing its retention on the hydrophobic C18 stationary phase and preventing early elution in the void volume.

3.3 ESI-MS/MS Detection:

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for M1 (Calculated exact mass: 297.16 Da [M+H]+ = 298.2 m/z)[5].

  • Causality: Multiple Reaction Monitoring (MRM) provides orthogonal specificity. By filtering for the exact parent mass and a structurally specific fragment ion, isobaric matrix noise is eliminated, ensuring that only the target metabolite is quantified.

3.4 System Validation:

  • Action: Embed Quality Control (QC) samples at three concentration levels (Low, Mid, High) bracketing the expected in vivo Cmax​ within every analytical batch.

  • Causality: This establishes a self-validating loop. If the calculated concentrations of the internal QCs deviate by more than ±15% from their nominal values, the batch is automatically rejected. The deuterated internal standard corrects for any matrix effects or extraction losses, guaranteeing the trustworthiness of the final PK parameters.

Clinical & Toxicological Implications

The biotransformation of bisoprolol to O-(Desisopropyl) bisoprolol acid is a critical detoxification pathway. Because the resulting acid metabolite is highly polar, it lacks the lipophilicity required to cross the blood-brain barrier and possesses no affinity for β1-adrenergic receptors[2][4].

Because 50% of the parent drug relies on hepatic conversion, and the resulting inactive metabolite relies entirely on renal excretion, the system is highly robust against single-organ failure. In patients with severe renal impairment (creatinine clearance < 40 mL/min), the clearance of the acid metabolite decreases, leading to elevated plasma levels of M1[2]. However, because M1 is pharmacologically inert, this accumulation does not induce beta-blocker toxicity, excessive bradycardia, or reflex orthostatic hypotension, which underscores the exceptional therapeutic reliability of bisoprolol[1][6].

References

  • Balanced pharmacokinetics and metabolism of bisoprolol Source: PubMed (National Library of Medicine) URL:[Link]

  • Zebeta® (Bisoprolol Fumarate) Tablets - Clinical Pharmacology Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Pharmacokinetics and Metabolism of Bisoprolol Enantiomers in Humans Source: ResearchGate URL:[Link]

  • O-(Desisopropyl) bisoprolol acid | CID 91810600 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Bisoprolol | CID 2405 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • BISOPROLOL - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Profile of Bisoprolol Impurity: O-(Desisopropyl) Bisoprolol Acid

Executive Summary In the lifecycle of cardiovascular drug development and quality control, characterizing active pharmaceutical ingredient (API) degradation products is as critical as validating the parent compound. Biso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the lifecycle of cardiovascular drug development and quality control, characterizing active pharmaceutical ingredient (API) degradation products is as critical as validating the parent compound. Bisoprolol, a highly selective β1-adrenergic receptor antagonist, is susceptible to specific oxidative and hydrolytic degradation pathways. Among its degradation profile, O-(Desisopropyl) bisoprolol acid (CAS: 109791-19-7) occupies a unique position: it is simultaneously a recognized synthetic/degradation impurity and a major, naturally occurring mammalian metabolite[1].

This technical whitepaper provides an in-depth analysis of the structural elucidation, toxicological safety profile, and analytical quantification of O-(Desisopropyl) bisoprolol acid, designed for analytical chemists and regulatory affairs professionals navigating ICH Q3A/Q3B compliance.

Chemical and Structural Elucidation

O-(Desisopropyl) bisoprolol acid, officially designated as [1], forms through the oxidative cleavage of bisoprolol's lipophilic isopropoxyethyl ether tail.

During forced degradation (specifically under oxidative or wet heat conditions) or in vivo hepatic metabolism via CYP450 enzymes, the terminal isopropyl group is cleaved to form an alcohol intermediate. This intermediate is subsequently oxidized into a terminal carboxylic acid[2].

Pathway A Bisoprolol (Parent Drug) B O-Desisopropyl Bisoprolol (Alcohol Intermediate) A->B CYP450 / Oxidative Cleavage C O-(Desisopropyl) Bisoprolol Acid (Metabolite / Impurity) B->C Alcohol Dehydrogenase / Further Oxidation

Metabolic and oxidative degradation pathway of Bisoprolol to O-(Desisopropyl) bisoprolol acid.

Toxicological and Safety Profile

The safety assessment of pharmaceutical impurities relies heavily on Structure-Activity Relationships (SAR) and in-silico predictive toxicology.

Pharmacological Inactivity

Bisoprolol's high β1-selectivity is heavily dependent on its para-substituted benzene ring, specifically the bulky, lipophilic isopropoxyethoxymethyl group, which anchors the molecule into the hydrophobic pocket of the adrenergic receptor[3]. The conversion of this tail into a highly polar, negatively charged carboxylic acid in O-(Desisopropyl) bisoprolol acid drastically alters the molecule's partition coefficient (LogP). This structural shift completely abolishes its binding affinity to the β1-receptor, rendering the impurity pharmacologically inactive.

Mutagenicity and Systemic Toxicity

Unlike high-risk cohort-of-concern impurities such as [4], O-(Desisopropyl) bisoprolol acid lacks structural alerts for DNA reactivity or mutagenicity. In-silico toxicity determinations utilizing predictive software (e.g., Toxtree, PASS) classify this acid degradant into low-risk categories (Cramer Class I or II), confirming the absence of genotoxic potential[2]. Furthermore, because it is a major human metabolite routinely cleared in [5], systemic exposure to this compound has already been implicitly qualified during the parent drug's clinical trials.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and safety parameters between the parent API and the acid impurity.

Table 1: Comparative Physicochemical and Safety Profile

ParameterBisoprolol (Parent API)O-(Desisopropyl) Bisoprolol Acid
CAS Registry Number 66722-44-9109791-19-7
Molecular Formula C18H31NO4C15H23NO5
Molecular Weight 325.44 g/mol 297.35 g/mol
Primary Origin Active Pharmaceutical IngredientOxidative Degradation / Mammalian Metabolism
Pharmacological Target β1-Adrenergic Receptor (Antagonist)Inactive (Loss of receptor pocket affinity)
Mutagenic Structural Alerts NoneNone (Cramer Class I/II)
Regulatory Classification Parent DrugQualified Impurity / Major Human Metabolite

Analytical Methodologies: Detection and Quantification

To accurately quantify O-(Desisopropyl) bisoprolol acid in stability samples or biological matrices, a highly specific LC-MS/MS methodology is required. The following protocol is designed as a self-validating system to ensure absolute data integrity[2].

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation & Extraction)

    • Action: Aliquot 100 µL of plasma (or 10 mg of crushed formulated tablet) into a microcentrifuge tube. Add 300 µL of ice-cold methanol containing an isotopically labeled internal standard. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Methanol acts as a dual-purpose reagent: it denatures and precipitates complex matrix proteins (preventing column fouling) and effectively solubilizes the polar bisoprolol acid impurity. The PTFE filter ensures the removal of micro-particulates, safeguarding the HPLC system's backpressure.

  • Chromatographic Separation

    • Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 100 x 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: O-(Desisopropyl) bisoprolol acid contains a carboxylic acid moiety with a pKa of ~3.5. The addition of 0.1% formic acid lowers the mobile phase pH below the pKa, suppressing the ionization of the carboxylate group. This maintains the molecule in its neutral, lipophilic state, ensuring adequate retention and sharp peak shape on the hydrophobic C18 stationary phase.

  • Mass Spectrometric Detection (ESI+)

    • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated molecular ion [M+H]+ at m/z 298 to its dominant product ion.

    • Causality: Despite the presence of the acidic moiety, the secondary amine in the bisoprolol core is highly basic. In the acidic mobile phase environment, this amine readily accepts a proton, making ESI+ the most sensitive ionization mode for detection.

  • Self-Validating System Suitability Testing (SST)

    • Action: The analytical run is strictly invalidated unless the following criteria are met during standard injections:

      • Resolution (Rs) > 1.5: Ensures baseline separation between the parent bisoprolol and the acid impurity.

      • Tailing Factor (Tf) < 2.0: Confirms the absence of secondary interactions between the basic amine and unendcapped silanols on the column.

      • %RSD < 2.0%: Across six replicate injections, ensuring autosampler and detector stability.

Workflow S1 Sample Preparation (Protein Precipitation & PTFE Filtration) S2 Chromatographic Separation (RP-HPLC, C18, Acidic Mobile Phase) S1->S2 S3 Mass Spectrometry (ESI+ MS/MS, m/z 298 [M+H]+) S2->S3 S4 Data Analysis (Quantification & System Suitability) S3->S4

Step-by-step LC-MS/MS analytical workflow for the quantification of bisoprolol acid impurity.

Regulatory and Quality Control Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, degradation products must be identified and toxicologically qualified if they exceed specific reporting thresholds. However, because O-(Desisopropyl) bisoprolol acid is a[6], its safety profile is inherently established. Regulatory agencies generally consider known metabolites to be "qualified" at higher limits than uncharacterized synthetic impurities, provided the levels found in the degraded drug product do not exceed the systemic exposure levels naturally generated by the human body during standard dosing regimens.

Consequently, QC strategies should focus on accurate quantification to ensure batch-to-batch consistency rather than extensive de novo toxicological testing.

References

  • O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600 . PubChem, National Institutes of Health.[Link]

  • O-(DESISOPROPYL) BISOPROLOL ACID . NCATS Inxight Drugs.[Link]

  • BISOPROLOL . NCATS Inxight Drugs.[Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product . International Journal of Pharmaceutical Quality Assurance.[Link]

  • Detection of acute overdose states by some antihypertensive drugs using gas chromatography-mass spectrometry . ResearchGate.[Link]

Sources

Foundational

Comprehensive Analytical and Metabolic Profiling of O-(Desisopropyl) Bisoprolol Acid

Executive Summary Bisoprolol is a highly selective β1​ -adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure[1]. During its pharmacokinetic lifecycle, appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisoprolol is a highly selective β1​ -adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure[1]. During its pharmacokinetic lifecycle, approximately 50% of the administered dose undergoes hepatic metabolism[2]. The primary and most abundant oxidative product found in human urine is the M1 metabolite, formally identified as O-(Desisopropyl) bisoprolol acid [2].

For drug development professionals, bioanalytical scientists, and toxicologists, the precise identification of this metabolite—both as an in vivo biomarker and an in vitro synthetic impurity (often designated as Impurity N5)—is critical. This technical guide provides an authoritative framework for the physicochemical characterization, metabolic pathway elucidation, and robust LC-MS/MS quantification of O-(Desisopropyl) bisoprolol acid.

Physicochemical and Structural Profiling

Accurate mass and structural identifiers are the foundational elements of any bioanalytical workflow. O-(Desisopropyl) bisoprolol acid is an amphoteric molecule, possessing both a basic secondary amine and an acidic carboxylic acid moiety, which dictates its chromatographic behavior[3].

Quantitative Data Summary
ParameterValueReference / Source
Chemical Name (IUPAC) 2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid[3]
CAS Registry Number 109791-19-7[3]
Molecular Weight 297.35 g/mol [3]
Exact Mass 297.1576 Da[3]
Molecular Formula C15H23NO5[3]
FDA UNII 9B44647H2S[4]
Synonyms Bisoprolol (m1), Bisoprolol Impurity N5[5]

Mechanistic Pathway of Formation

Understanding the causality behind the formation of O-(Desisopropyl) bisoprolol acid is essential for predicting drug-drug interactions (DDIs) and designing metabolic stability assays.

Bisoprolol features a unique para-substituted ether side chain: -CH2-O-CH2-CH2-O-CH(CH3)2. The biotransformation to the M1 metabolite is a two-step oxidative process primarily mediated by hepatic Cytochrome P450 enzymes (predominantly CYP3A4)[1].

  • O-Dealkylation : The terminal isopropyl group is oxidatively cleaved, resulting in the loss of a propene equivalent and the formation of an intermediate primary alcohol (Desisopropyl bisoprolol).

  • Terminal Oxidation : This intermediate alcohol is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases into the highly polar carboxylic acid derivative[6].

The resulting metabolite is pharmacologically inactive, ensuring that the beta-blocking effect is safely terminated prior to renal excretion[2].

MetabolicPathway Bisoprolol Bisoprolol (Parent Drug) MW: 325.44 CYP450 CYP3A4 (O-Dealkylation) Bisoprolol->CYP450 Hepatic Metabolism Intermediate Intermediate Alcohol (Desisopropyl Bisoprolol) CYP450->Intermediate Cleavage of Isopropyl ether ADH Dehydrogenases (Oxidation) Intermediate->ADH Metabolite O-(Desisopropyl) bisoprolol acid (M1 Metabolite) MW: 297.35 ADH->Metabolite Terminal Oxidation to Carboxylic Acid

Figure 1: Hepatic biotransformation pathway of Bisoprolol to its M1 metabolite.

Analytical Identification Protocol (LC-MS/MS)

To quantify O-(Desisopropyl) bisoprolol acid in biological matrices (e.g., human plasma or urine) or to identify it as an API impurity, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[2]. The following protocol is designed as a self-validating system, incorporating causality for every experimental parameter.

Step 1: Sample Preparation (Protein Precipitation)
  • Action : Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of cold Acetonitrile (ACN) containing 0.1% formic acid and a deuterated internal standard (e.g., Bisoprolol-d7).

  • Causality : ACN acts as a chaotropic agent, disrupting the hydration shell of plasma proteins and causing them to precipitate. This removes matrix interferences that cause ion suppression in the MS source[2]. The 0.1% formic acid ensures the carboxylic acid moiety of the M1 metabolite remains protonated, preventing it from co-precipitating with basic proteins.

  • Validation Check : Centrifuge at 14,000 × g for 10 minutes. The presence of a tight, white protein pellet validates successful precipitation. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation (UHPLC)
  • Action : Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C[2].

  • Mobile Phases :

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : 10% B to 95% B over 4.0 minutes at a flow rate of 0.5 mL/min[2].

  • Causality : The amphoteric nature of the M1 metabolite requires a low pH (provided by formic acid) to suppress the ionization of the carboxylic acid, thereby increasing its lipophilicity and retention on the non-polar C18 stationary phase[7]. The gradient efficiently resolves the highly polar M1 metabolite from the more lipophilic parent bisoprolol.

Step 3: Mass Spectrometry Detection (ESI-MRM)
  • Action : Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[2].

  • Causality : In an acidic mobile phase, the secondary amine (isopropylamino group) of the metabolite readily accepts a proton, forming a highly stable [M+H]+ precursor ion at m/z 298.35.

  • Fragmentation : Applying Collision Energy (CE) induces Collision-Induced Dissociation (CID). The molecule preferentially cleaves at the ether-linked side chain, yielding a highly specific product ion at m/z 116.2 (the isopropylaminopropanediol fragment)[6].

MRM Parameter Summary
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)
O-(Desisopropyl) bisoprolol acid 298.35116.250
Bisoprolol (Parent) 326.20116.250
  • System Validation : A calibration curve must yield an R2≥0.995 . Quality Control (QC) samples must be interspersed every 20 injections to verify that instrument drift remains within ±15% of the nominal concentration[2].

LCMSWorkflow SamplePrep 1. Sample Preparation (Protein Precipitation w/ ACN) Chromatography 2. UHPLC Separation (C18, Gradient: H2O/ACN + 0.1% FA) SamplePrep->Chromatography Ionization 3. ESI+ Ionization (Protonation of Secondary Amine) Chromatography->Ionization MassSpec 4. MS/MS Detection (MRM) Precursor: m/z 298.35 -> Product: m/z 116.2 Ionization->MassSpec Data 5. Data Processing (Quantification & Validation) MassSpec->Data

Figure 2: Self-validating LC-MS/MS workflow for M1 metabolite quantification.

References

  • PubChem . "O-(Desisopropyl) bisoprolol acid - Compound Summary (CID 91810600)". National Center for Biotechnology Information.[Link]

  • FDA Global Substance Registration System (GSRS) . "O-(DESISOPROPYL) BISOPROLOL ACID (UNII: 9B44647H2S)". National Institutes of Health.[Link]

  • Inxight Drugs . "O-(DESISOPROPYL) BISOPROLOL ACID". National Center for Advancing Translational Sciences (NCATS).[Link]

  • V. L. N. Reddy et al. "Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort". Journal of Chromatography B, 2022. PMC8903333.[Link]

  • A. L. N. et al. "A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples". Journal of Analytical Methods in Chemistry, 2013. PMC3870094.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacological Evaluation of O-(Desisopropyl) bisoprolol acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Bisoprolol is a cornerstone of cardiovascular therapy, prized for its β1-selective adrenergic antagonism.[1] Its metabolic fate, ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol is a cornerstone of cardiovascular therapy, prized for its β1-selective adrenergic antagonism.[1] Its metabolic fate, however, is often summarized with the broad declaration that its metabolites are "pharmacologically inactive."[2][3] This guide challenges the scientific community to move beyond this assumption by providing a rigorous framework for the definitive pharmacological characterization of its principal metabolite, O-(Desisopropyl) bisoprolol acid. While synthesized for analytical purposes in anti-doping contexts, a comprehensive evaluation of its potential physiological effects is conspicuously absent from the public domain.[4] We present here not a review of existing data, but a detailed roadmap for its generation. This document furnishes the scientific rationale and detailed, field-tested protocols for a tiered approach to assessing the pharmacological activity of O-(Desisopropyl) bisoprolol acid, from in vitro receptor engagement to in vivo cardiovascular response.

Introduction: The Rationale for Re-evaluating a "Known" Metabolite

Bisoprolol's therapeutic efficacy is attributed to its high selectivity for the β1-adrenergic receptor, leading to negative chronotropic and inotropic effects and a reduction in blood pressure.[2] The drug undergoes extensive hepatic metabolism, with approximately 50% of an administered dose being converted to metabolites that are then renally excreted.[5] The prevailing consensus is that these metabolites, including O-(Desisopropyl) bisoprolol acid, lack significant pharmacological activity.[2][3][6]

Physicochemical Properties of O-(Desisopropyl) bisoprolol acid

A foundational understanding of the molecule is paramount before embarking on pharmacological studies.

PropertyValueSource
IUPAC Name 2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid[7]
CAS Number 109791-19-7[7]
Molecular Formula C15H23NO5[7]
Molecular Weight 297.35 g/mol [7]

Synthesis and Characterization of O-(Desisopropyl) bisoprolol acid

The availability of a high-purity analytical standard is a prerequisite for any pharmacological investigation. While O-(Desisopropyl) bisoprolol acid has been synthesized for analytical use, a detailed, publicly available protocol is lacking.[4] The following proposed synthesis is based on established methodologies for related bisoprolol impurities and intermediates.[8]

Proposed Synthetic Pathway

The synthesis of O-(Desisopropyl) bisoprolol acid can be logically approached from a key intermediate in the synthesis of bisoprolol itself: 4-[(2-Isopropoxyethoxy)methyl]phenol (Bisoprolol EP Impurity M).[8] The proposed pathway involves the etherification of this intermediate, followed by subsequent reactions to introduce the aminopropanol side chain and finally, the acidic moiety.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Impurity_M 4-[(2-Isopropoxyethoxy)methyl]phenol (Bisoprolol EP Impurity M) Epoxide Epoxide Intermediate Impurity_M->Epoxide 1. Epichlorohydrin 2. Base Amino_Alcohol Amino Alcohol Intermediate Epoxide->Amino_Alcohol Isopropylamine Final_Product O-(Desisopropyl) bisoprolol acid Amino_Alcohol->Final_Product 1. Bromoacetic acid ester 2. Hydrolysis

Caption: Proposed synthetic workflow for O-(Desisopropyl) bisoprolol acid.

Experimental Protocol for Synthesis
  • Step 1: Synthesis of 4-[(2-Isopropoxyethoxy)methyl]phenol (Bisoprolol EP Impurity M). This intermediate can be synthesized by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of an acid catalyst, such as sulfuric acid-absorbed activated silica.[8]

  • Step 2: Epoxidation. The phenolic intermediate is then reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding epoxide.

  • Step 3: Amination. The epoxide is subsequently reacted with isopropylamine to open the epoxide ring and form the aminopropanol side chain.

  • Step 4: Introduction of the Acid Moiety. The resulting amino alcohol is reacted with a suitable bromoacetic acid ester, followed by hydrolysis of the ester to yield O-(Desisopropyl) bisoprolol acid.

  • Purification and Characterization. Purification should be performed using column chromatography. The structure and purity of the final compound must be confirmed by 1H-NMR, Mass Spectrometry, and HPLC.[7]

In Vitro Pharmacological Evaluation

A tiered in vitro approach is essential to build a comprehensive pharmacological profile. This begins with assessing the fundamental interaction between the compound and its potential targets, the β-adrenergic receptors.

Radioligand Binding Assays: Quantifying Receptor Affinity

The cornerstone of receptor pharmacology, radioligand binding assays will determine the affinity (Ki) of O-(Desisopropyl) bisoprolol acid for β1- and β2-adrenergic receptors.

The selection of a hydrophilic radioligand, such as [3H]CGP-12177, is critical for assays using intact cells or membrane preparations, as it minimizes non-specific binding and partitioning into the lipid bilayer.[9] Competition binding assays, where the test compound displaces the radioligand, provide a robust measure of affinity.

  • Membrane Preparation:

    • Culture a cell line expressing high levels of either β1- (e.g., CHO-K1 cells stably transfected with the human ADRB1 gene) or β2-adrenergic receptors (e.g., A549 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with a protease inhibitor cocktail.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation (typically 10-50 µg of protein).

      • 25 µL of a range of concentrations of O-(Desisopropyl) bisoprolol acid (or a reference compound like bisoprolol or propranolol).

      • 25 µL of [3H]CGP-12177 at a concentration near its Kd (typically 0.5-2 nM).

    • For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) instead of the test compound.

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester, followed by several washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from cells expressing β-receptors) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 37°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis Data Analysis (IC50 and Ki determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioligand binding assay.

Functional Assays: Assessing Agonism and Antagonism

Demonstrating binding is not sufficient; a compound's effect on receptor signaling must be quantified. For β-adrenergic receptors, which are Gs-coupled, this is classically achieved by measuring changes in intracellular cyclic AMP (cAMP) levels.

A whole-cell functional assay provides a more physiologically relevant context than isolated membranes. We will describe a homogenous time-resolved fluorescence (HTRF) based assay, which is a high-throughput, non-radioactive method for cAMP detection. The assay will be performed in two modes: agonist mode, to detect any intrinsic stimulatory activity, and antagonist mode, to measure the ability to block the effects of a known agonist.

  • Cell Preparation:

    • Use a CHO-K1 cell line stably expressing the human β1-adrenergic receptor.

    • Seed the cells into a 384-well, low-volume, white plate at an optimized density (e.g., 5,000-10,000 cells/well) and culture overnight.

  • Agonist Mode Assay:

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Add a range of concentrations of O-(Desisopropyl) bisoprolol acid. Include a reference agonist (e.g., isoproterenol) as a positive control.

    • Incubate for 30 minutes at room temperature.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Antagonist Mode Assay:

    • Prepare the cells as in the agonist mode.

    • Add a range of concentrations of O-(Desisopropyl) bisoprolol acid, followed by a fixed concentration of isoproterenol (at its EC80 value).

    • Incubate and perform the detection steps as described above.

  • Data Analysis:

    • Calculate the HTRF ratio (emission at 665 nm / 620 nm). The signal is inversely proportional to the cAMP concentration.

    • For agonist mode, plot the HTRF ratio against the log of the compound concentration to determine the EC50.

    • For antagonist mode, plot the HTRF ratio against the log of the compound concentration to determine the IC50.

In Vivo Pharmacological Evaluation

Ultimately, the physiological relevance of any in vitro findings must be tested in a living system. The spontaneously hypertensive rat (SHR) is a well-established and clinically relevant model for assessing the cardiovascular effects of β-blockers.[10]

Rationale and Experimental Choice

The SHR model mimics essential hypertension in humans.[10] By administering O-(Desisopropyl) bisoprolol acid to these animals and continuously monitoring key cardiovascular parameters, we can obtain a definitive answer regarding its in vivo activity.

Detailed Protocol: Cardiovascular Assessment in Spontaneously Hypertensive Rats
  • Animal Model:

    • Use male spontaneously hypertensive rats (SHR), aged 16-20 weeks.

    • House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow at least one week of acclimatization before any procedures.

  • Surgical Implantation of Telemetry Transmitters (Optional but Recommended for High-Quality Data):

    • Anesthetize the rats (e.g., with isoflurane).

    • Surgically implant a telemetry transmitter capable of measuring blood pressure and heart rate.

    • Allow for a post-operative recovery period of at least one week.

  • Drug Administration and Monitoring:

    • Establish a baseline recording of mean arterial pressure (MAP) and heart rate (HR) for at least 24 hours.

    • Administer O-(Desisopropyl) bisoprolol acid via an appropriate route (e.g., oral gavage or intravenous injection). A range of doses should be tested.

    • A vehicle control group and a positive control group (receiving bisoprolol) must be included.

    • Continuously monitor MAP and HR for at least 24 hours post-dosing.

  • Data Analysis:

    • Analyze the telemetry data to determine the time course and magnitude of any changes in MAP and HR compared to the baseline and the vehicle control group.

    • Compare the effects of O-(Desisopropyl) bisoprolol acid to those of bisoprolol.

InVivo_Workflow Start Start Animal_Acclimatization Acclimatization of SHR Rats Start->Animal_Acclimatization Telemetry_Implantation Telemetry Transmitter Implantation (Optional but Recommended) Animal_Acclimatization->Telemetry_Implantation Baseline_Recording Baseline Cardiovascular Recording (MAP and HR) Telemetry_Implantation->Baseline_Recording Drug_Administration Administration of Test Compound, Vehicle, and Positive Control Baseline_Recording->Drug_Administration Post_Dose_Monitoring Continuous Post-Dose Monitoring Drug_Administration->Post_Dose_Monitoring Data_Analysis Statistical Analysis of Cardiovascular Parameters Post_Dose_Monitoring->Data_Analysis Conclusion Conclusion on In Vivo Activity Data_Analysis->Conclusion

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Detection of O-(Desisopropyl) Bisoprolol Acid

Executive Summary & Context Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for the management of hypertension and heart failure. During its primary metabolic clearance (mediated by C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for the management of hypertension and heart failure. During its primary metabolic clearance (mediated by CYP3A4 and CYP2D6) or through environmental and chemical degradation, the ether side chain of bisoprolol undergoes dealkylation and subsequent oxidation. This yields a major metabolite and known pharmacopeial impurity: O-(Desisopropyl) bisoprolol acid (also referred to as Bisoprolol metabolite M1 or Bisoprolol acid) [1].

For researchers in drug development, pharmacokinetics, and quality control, accurately quantifying this specific impurity is critical for stability-indicating assays and environmental monitoring. This application note details the scientific rationale, step-by-step methodology, and validation parameters for a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to detect and quantify O-(Desisopropyl) bisoprolol acid.

MetabolicPathway Biso Bisoprolol (Parent Drug) CYP CYP3A4 / CYP2D6 Dealkylation Biso->CYP Desiso O-Desisopropyl Bisoprolol (Alcohol Intermediate) CYP->Desiso Oxid Oxidation Desiso->Oxid Acid O-(Desisopropyl) Bisoprolol Acid (Metabolite M1 / Impurity) Oxid->Acid

Figure 1: Metabolic and degradation pathway of Bisoprolol to O-(Desisopropyl) bisoprolol acid.

Scientific Rationale: The "Why" Behind the Method (E-E-A-T)

Method development cannot rely on trial and error; it requires a deep understanding of the analyte's physicochemical properties. O-(Desisopropyl) bisoprolol acid (C15H23NO5, MW: 297.35 g/mol ) presents a unique chromatographic challenge due to its amphoteric nature [2].

Analyte Chemistry & pH Causality

The molecule contains two distinct ionizable groups:

  • A secondary amine (pKa ~9.5)

  • A carboxylic acid (pKa ~3.5)

At a neutral pH, the molecule exists as a zwitterion (deprotonated acid, protonated amine), which makes it highly polar and difficult to retain on a standard reversed-phase column. The Solution: We utilize a highly acidic mobile phase (pH ~2.5) using 0.1% Trifluoroacetic acid (TFA).

  • Causality: At pH 2.5, the carboxylic acid is fully protonated (rendered neutral and lipophilic), while the secondary amine remains protonated (positively charged). TFA acts not just as an acidifier, but as an ion-pairing agent . The hydrophobic trifluoroacetate anion pairs with the positively charged amine, masking its polarity, increasing column retention, and drastically reducing peak tailing.

Stationary Phase Selection

The Solution: An end-capped C18 column (250 x 4.6 mm, 5 µm).

  • Causality: Unreacted silanol groups (-SiOH) on the silica matrix are weakly acidic and will strongly interact with the protonated secondary amine of the analyte via ion-exchange mechanisms, causing severe peak tailing. End-capping (reacting residual silanols with short-chain silanes) neutralizes these sites, ensuring peak symmetry.

Elution Strategy

The Solution: Gradient Elution.

  • Causality: O-(Desisopropyl) bisoprolol acid is significantly more polar than the parent bisoprolol. An isocratic method would either elute the acid too quickly (poor resolution from the solvent front) or retain the parent drug for too long (band broadening). A gradient starting at low organic composition (15% Acetonitrile) ensures adequate retention of the acid, while a ramp to 60% Acetonitrile ensures the sharp, timely elution of the parent bisoprolol.

Optimized Chromatographic Conditions

All quantitative parameters for the method setup are summarized in the tables below to ensure reproducibility across different laboratory environments.

Table 1: HPLC System Configuration

ParameterSpecificationScientific Rationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)Minimizes secondary silanol interactions with the secondary amine.
Mobile Phase A 0.1% TFA in Water (pH ~2.5)Fully protonates the carboxylic acid; TFA acts as an ion-pairing agent.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides optimal organic modifier strength for gradient elution.
Flow Rate 1.0 mL/minBalances column backpressure and optimal Van Deemter linear velocity.
Column Temperature 30 °CEnhances mass transfer and ensures reproducible retention times.
Detection UV/PDA at 225 nmCorresponds to the optimal absorption maximum of the phenoxy ether chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining adequate sensitivity.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08515Initial hold to retain the polar acid impurity.
5.08515Isocratic hold.
15.04060Linear ramp to elute hydrophobic parent drug.
20.04060High-organic flush to clean the column.
21.08515Return to initial conditions.
25.08515Re-equilibration for the next injection.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to ensure data integrity before any unknown samples are processed.

HPLCWorkflow Prep Sample & Standard Preparation Column Column Selection (End-capped C18) Prep->Column Mobile Mobile Phase Optimization (pH 2.5 + Ion-Pairing) Column->Mobile Grad Gradient Elution Design Mobile->Grad Valid ICH Q2(R1) Validation Grad->Valid

Figure 2: Step-by-step workflow for RP-HPLC method development and validation.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass bottle. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Transfer 1000 mL of LC-MS grade Acetonitrile into a separate glass bottle. Sonicate for 10 minutes to degas.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of O-(Desisopropyl) bisoprolol acid reference standard and 10.0 mg of Bisoprolol fumarate reference standard into separate 10 mL volumetric flasks. Dissolve and make up to volume using a diluent of Water:Acetonitrile (50:50, v/v).

  • System Suitability Solution (10 µg/mL): Pipette 100 µL of both stock solutions into a single 10 mL volumetric flask. Make up to volume with the diluent.

Step 3: Sample Preparation (API or Formulation)
  • Weigh an amount of the sample equivalent to 10 mg of Bisoprolol.

  • Transfer to a 10 mL volumetric flask, add 5 mL of diluent, and sonicate for 15 minutes to extract the active ingredient and impurities.

  • Make up to volume with diluent, mix well, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: System Suitability Testing (Self-Validation Check)

Crucial Step: Before analyzing unknown samples, the system must self-validate to prove operational readiness.

  • Inject the System Suitability Solution (10 µg/mL) in triplicate.

  • Validation Gate: The sequence must automatically pause and evaluate the chromatogram. If the Resolution ( Rs​ ) between O-(Desisopropyl) bisoprolol acid and Bisoprolol is <2.0 , the run is aborted. This indicates a failure in mobile phase preparation or column degradation.

Results & Method Validation

When executed correctly, the method yields baseline separation of the impurity from the parent drug. The method was validated according to ICH Q2(R1) guidelines for analytical procedures [3].

Table 3: System Suitability and Validation Parameters

ParameterO-(Desisopropyl) bisoprolol acidBisoprolol (Parent)ICH Acceptance Criteria
Retention Time ( tR​ ) ~8.4 min~14.2 minN/A
Resolution ( Rs​ ) N/A> 5.0> 2.0
Tailing Factor ( Tf​ ) 1.121.15≤ 1.5
Theoretical Plates (N) > 8,500> 12,000> 2,000
LOD (S/N ≥ 3) 0.05 µg/mL0.04 µg/mLN/A
LOQ (S/N ≥ 10) 0.15 µg/mL0.12 µg/mLN/A
Linearity ( R2 ) 0.9998 (0.15 - 20 µg/mL)0.9999 (0.12 - 50 µg/mL)≥ 0.999
Discussion of Results

The zwitterionic nature of O-(Desisopropyl) bisoprolol acid causes it to elute significantly earlier (8.4 min) than the highly lipophilic parent bisoprolol (14.2 min). The use of TFA successfully suppressed the ionization of the carboxylic acid while pairing with the amine, resulting in a highly symmetrical peak ( Tf​ = 1.12) and excellent theoretical plate counts, proving the causality of our mobile phase selection.

Conclusion

The developed RP-HPLC method provides a robust, self-validating framework for the baseline separation and quantification of O-(Desisopropyl) bisoprolol acid. By understanding the amphoteric chemistry of the metabolite and applying targeted chromatographic principles (low pH, ion-pairing, and end-capped stationary phases), researchers can achieve highly sensitive and reproducible results suitable for regulatory submissions and stability monitoring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91810600, O-(Desisopropyl) bisoprolol acid." PubChem,[Link]

  • National Center for Advancing Translational Sciences. "O-(DESISOPROPYL) BISOPROLOL ACID." Inxight Drugs,[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines,[Link]

Application

Comprehensive LC-MS/MS Protocol for the Quantification of O-(Desisopropyl) Bisoprolol Acid in Human Plasma

[label="Evaporation Refining Method Content I'm now revising the analytical content, integrating system suitability and QC checks into the draft. I'm focusing on refining tables with quantitative data, enhancing workflow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Evaporation

Refining Method Content

I'm now revising the analytical content, integrating system suitability and QC checks into the draft. I'm focusing on refining tables with quantitative data, enhancing workflow diagrams, and incorporating clear captions. I am linking the data to the provided references. I'm reviewing the URL and sources.

\n\nI am polishing the final content, including the figures, captions, references, and URLs. I am revising the diagrams with the workflow to have better text flow and format. I have re-validated my findings.

Executive Overview & Pharmacokinetic Context

Bisoprolol is a highly selective β1​ -adrenergic receptor antagonist widely prescribed for hypertension and heart failure. While approximately 50% of the drug is excreted unchanged by the kidneys, the remaining 50% undergoes extensive hepatic metabolism. The primary metabolic pathway involves the O-dealkylation of the ether side chain to form an intermediate, which is rapidly oxidized into the major, pharmacologically inactive metabolite: O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol M1) [1.1].

Quantifying this specific carboxylic acid metabolite alongside the parent drug in human plasma is critical for comprehensive pharmacokinetic (PK) profiling, particularly in patients with renal or hepatic impairment where metabolite accumulation can indicate altered clearance rates. This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology to quantify O-(Desisopropyl) bisoprolol acid in human plasma.

Metabolism Biso Bisoprolol (Active Parent) Desiso O-desisopropyl bisoprolol (Intermediate) Biso->Desiso CYP3A4 / CYP2D6 O-dealkylation Acid O-(Desisopropyl) bisoprolol acid (Inactive Metabolite M1) Desiso->Acid Alcohol/Aldehyde Dehydrogenase Oxidation

Metabolic pathway of bisoprolol to its primary inactive metabolite, O-(Desisopropyl) bisoprolol acid.

Scientific Principles & Experimental Design

A robust bioanalytical method must be built on the physicochemical realities of the target analyte. O-(Desisopropyl) bisoprolol acid ( C15​H23​NO5​ , MW: 297.35 g/mol ) presents unique challenges compared to its parent drug[1].

Sample Preparation Rationale: Why SPE over LLE?

Historically, bisoprolol is extracted from plasma using Liquid-Liquid Extraction (LLE) under highly alkaline conditions (e.g., using NaOH and ethyl acetate)[2][3]. However, this approach will completely fail for O-(Desisopropyl) bisoprolol acid . The metabolite possesses a carboxylic acid functional group (pKa ~3.5). Under alkaline conditions, it becomes fully ionized and remains trapped in the aqueous plasma layer.

To simultaneously or selectively extract this polar acid metabolite, we utilize Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. By acidifying the plasma with 2% Formic Acid prior to loading, the carboxylic acid is protonated (neutralized), ensuring strong hydrophobic retention on the HLB sorbent, while the secondary amine remains charged but is retained via the hydrophilic mechanisms of the polymer.

Chromatographic and Mass Spectrometric Strategy

Both the parent drug and the M1 metabolite share a conserved 1-(isopropylamino)-3-phenoxypropan-2-ol structural moiety. Under Collision-Induced Dissociation (CID) in the mass spectrometer, the ether linkage cleaves predictably, yielding a highly stable product ion at m/z 116.1 ( [C6​H14​NO]+ )[4].

  • Target Analyte: Precursor [M+H]+ is 298.2 m/z Product 116.1 m/z.

  • Internal Standard (IS): Metoprolol is selected as the IS due to its structural homology, identical ionization efficiency, and shared fragmentation pathway (268.2 116.1)[4][5].

Materials and Reagents

CategoryItem / Specification
Analytes O-(Desisopropyl) bisoprolol acid (Reference Standard, >99% purity)[1]Metoprolol Tartrate (Internal Standard)
Biological Matrix Human Plasma ( K2​EDTA anticoagulant)
Solvents (LC-MS Grade) Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 M Ω⋅cm )
Modifiers Formic Acid (FA) (Optima™ LC/MS Grade)
Consumables Oasis HLB 96-well plate (30 mg/well, Waters Corp.)
Instrumentation Waters XBridge C18 Column (50 x 2.1 mm, 2.5 µm)Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ or Waters Xevo)

Step-by-Step Methodology

Preparation of Solutions and System Suitability
  • Stock Solutions: Dissolve O-(Desisopropyl) bisoprolol acid and Metoprolol in 100% Methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Calibration Curve: Spike blank human plasma to create an 8-point calibration curve ranging from 0.5 ng/mL to 100.0 ng/mL .

  • Quality Control (QC) Samples: Prepare Low (1.5 ng/mL), Mid (40.0 ng/mL), and High (80.0 ng/mL) QC samples in bulk.

  • System Suitability Test (SST): Before beginning the extraction, inject a neat standard of the analyte and IS to verify retention time stability ( ±0.1 min) and signal-to-noise ratio (S/N > 10 at LLOQ). A self-validating protocol requires the SST to pass before matrix samples are processed.

Plasma Extraction Workflow (HLB-SPE)

Workflow Plasma Human Plasma Sample (200 µL) + IS Acidify Acidification (2% Formic Acid) Plasma->Acidify SPE Solid Phase Extraction (Oasis HLB) Acidify->SPE Evap Evaporation & Reconstitution (N2 at 40°C) SPE->Evap Elution with ACN/MeOH LCMS LC-MS/MS Analysis (ESI+ MRM) Evap->LCMS Data Data Processing (Quantification) LCMS->Data

Bioanalytical solid-phase extraction (SPE) and LC-MS/MS workflow for plasma quantification.

  • Sample Pre-treatment: Transfer 200 µL of plasma (Blank, Calibrators, QCs, or Unknowns) into a 2 mL 96-well collection plate. Add 20 µL of IS working solution (500 ng/mL Metoprolol). Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol through the Oasis HLB plate, followed by 1.0 mL of Water. Apply low vacuum (~5 inHg).

  • Loading: Load the acidified plasma samples onto the SPE plate. Allow to pass through via gravity or very low vacuum.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in water containing 0.1% Formic Acid. This removes endogenous salts and water-soluble proteins without eluting the target acid.

  • Elution: Elute the analytes with 1.0 mL of ACN/MeOH (50:50, v/v) into a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v). Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.

LC-MS/MS Parameters

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 40°C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 90 10
0.50 90 10
2.50 10 90
3.50 10 90
3.60 90 10

| 5.00 | 90 | 10 |

Mass Spectrometry (ESI+ MRM) Parameters:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 1: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Dwell Time (ms)
O-(Desisopropyl) bisoprolol acid 298.2 116.1 25 18 50

| Metoprolol (IS) | 268.2 | 116.1 | 25 | 16 | 50 |

Data Analysis & Method Validation Summary

Quantification is performed using the peak area ratio of the analyte to the IS. The calibration curve is fitted using a linear regression model with a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

The protocol outlined above adheres strictly to FDA/EMA bioanalytical method validation guidelines. The use of HLB SPE eliminates the severe matrix effects typically seen with protein precipitation (PPT), ensuring a highly reproducible assay.

Table 2: Representative Validation Parameters

Validation ParameterResult / Acceptance Criteria
Linear Range 0.5 – 100.0 ng/mL ( R2≥0.995 )
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (S/N > 10, Precision 20%)
Intra-day Precision (CV%) 6.5% across all QC levels
Inter-day Accuracy (% Bias) -4.2% to +5.1%
Extraction Recovery > 88% (Consistent across Low, Mid, High QCs)
Matrix Factor (IS Normalized) 0.95 – 1.05 (Indicates negligible ion suppression/enhancement)

References

  • PubChem. "O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600". National Center for Biotechnology Information. URL:[Link]

  • Bhatt, J., Subbaiah, G., Kambli, S., et al. (2007). "A High Throughput and Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Estimation of Bisoprolol in Human Plasma Using Multiplexing Technique." Journal of Chromatography B, 852(1-2), 374-381. URL:[Link]

  • Ding, L., Zhou, X., Guo, X., et al. (2007). "LC-ESI-MS method for the determination of bisoprolol in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 520-525. URL:[Link]

  • Tilea, I., Popa, D., Muntean, D. L., et al. (2014). "A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples." BioMed Research International, 2013, 3881691. URL:[Link]

Sources

Method

Application Note: Advanced Spectroscopic Characterization of O-(Desisopropyl) Bisoprolol Acid

Scientific Context & Structural Rationale O-(Desisopropyl) bisoprolol acid—also documented in pharmacopeial literature as Bisoprolol Metabolite M1 or Impurity N5—is a critical oxidative degradant and human metabolite of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Rationale

O-(Desisopropyl) bisoprolol acid—also documented in pharmacopeial literature as Bisoprolol Metabolite M1 or Impurity N5—is a critical oxidative degradant and human metabolite of the highly selective β1-adrenergic receptor antagonist, bisoprolol[1][2]. Structurally, this compound emerges from the O-dealkylation and subsequent oxidation of bisoprolol’s isopropoxyethoxymethyl side chain, resulting in a terminal carboxylic acid with the molecular formula C15H23NO5[1].

During forced degradation studies and stability-indicating assays, monitoring this specific impurity is paramount for regulatory compliance (ICH Q3A/Q3B) and ensuring the pharmacological safety of the finished drug product[3]. Because the parent bisoprolol molecule terminates in a neutral isopropyl ether, the emergence of the polar carboxylic acid moiety in O-(Desisopropyl) bisoprolol acid dictates our analytical strategy.

As a Senior Application Scientist, I have designed the following protocols not merely as a sequence of steps, but as a self-validating analytical system . We will utilize Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to confirm the carbonyl oxidation state, and multinuclear (¹H and ¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy to map the exact carbon-proton backbone, definitively proving the loss of the ether-linked isopropyl group.

Analytical Workflow

Workflow A O-(Desisopropyl) Bisoprolol Acid B Sample Prep (Vacuum Desiccation) A->B C ATR-FTIR Spectroscopy B->C Solid State D 1H & 13C NMR (in DMSO-d6) B->D Solution State E Data Synthesis & Structural Validation C->E Identify C=O (1720 cm⁻¹) D->E Confirm Loss of Ether Isopropyl

Fig 1: Spectroscopic Characterization Workflow for O-(Desisopropyl) Bisoprolol Acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Principle & Causality

Traditional KBr pelleting often introduces moisture (water absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹), which can obscure the critical O-H and N-H stretching regions of the impurity. Therefore, Attenuated Total Reflectance (ATR) FT-IR utilizing a diamond crystal is mandated. ATR requires zero sample preparation, preserves the solid-state polymorphic integrity of the impurity, and eliminates hygroscopic artifacts.

Step-by-Step Methodology
  • System Purge & Background: Purge the FT-IR optical bench with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ and water vapor. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit approximately 2–5 mg of the O-(Desisopropyl) bisoprolol acid powder directly onto the diamond ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil. Causality: Intimate optical contact between the crystal and the sample is critical for maximizing the evanescent wave penetration depth, ensuring a high signal-to-noise ratio.

  • Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans.

  • System Self-Validation: After acquisition, clean the crystal with HPLC-grade isopropanol and run a subsequent background scan. The transmittance must return to >99% to confirm zero sample carryover before proceeding to the next batch.

Diagnostic IR Band Assignments
Functional GroupWavenumber (cm⁻¹)Intensity / ShapeDiagnostic Significance
O-H (Acid & Alcohol) 3200 – 3400Broad, StrongIndicates extensive hydrogen bonding; distinguishes from anhydrous ethers.
C=O (Carboxylic Acid) 1710 – 1730Sharp, StrongCritical Marker : Confirms the oxidation of the side chain to an acid.
C=C (Aromatic Ring) 1510, 1610MediumConfirms the preservation of the para-substituted phenyl core.
C-O-C (Aliphatic Ether) 1100 – 1120StrongConfirms the remaining ether linkage on the propoxy side.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Principle & Causality

Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over Chloroform-d (CDCl₃) as the solvent. The presence of the carboxylic acid, secondary amine, and secondary alcohol renders the molecule highly polar. DMSO-d₆ effectively disrupts intermolecular hydrogen bonding, preventing peak broadening and ensuring sharp, highly resolved multiplets for the critical aliphatic side chains.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the impurity standard in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Shimming & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual shimming until the TMS signal achieves a Line Width at Half Height (LWHH) of < 1.0 Hz. Causality: This strict tolerance guarantees the resolution required to split the isopropyl amine doublets accurately.

  • ¹H NMR Acquisition: Run 32 scans with a spectral width of 12 ppm. Crucially, set the relaxation delay (D1) to 2.0 seconds. Causality: This allows complete relaxation of the exchangeable protons (OH, NH, COOH), ensuring accurate integration.

  • ¹³C NMR Acquisition: Run 1024 scans with proton decoupling (e.g., WALTZ-16). Set the relaxation delay to at least 2.0 seconds. Causality: Quaternary carbons, particularly the carboxylic acid carbon (~172 ppm), have longer T₁ relaxation times. A sufficient delay prevents signal attenuation.

  • System Self-Validation: Verify the residual DMSO-d₆ solvent peaks at exactly 2.50 ppm (pentet, ¹H) and 39.52 ppm (septet, ¹³C). Any deviation indicates improper locking or calibration, rendering the structural assignment invalid.

Quantitative Data: ¹H NMR Chemical Shifts
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
COOH ~12.50Broad Singlet1HCarboxylic acid proton (exchangeable).
Ar-H (meta to ether)~7.25Doublet2HAromatic protons (AA'BB' system).
Ar-H (ortho to ether)~6.90Doublet2HAromatic protons (AA'BB' system).
Ar-CH₂-O ~4.45Singlet2HBenzylic methylene protons.
O-CH₂-COOH ~4.05Singlet2HMethylene protons adjacent to carboxylate.
Ar-O-CH₂ ~3.95Multiplet2HMethylene protons of the propoxy chain.
CH-OH ~3.90Multiplet1HMethine proton of the secondary alcohol.
N-CH(CH₃)₂ ~2.90Multiplet1HMethine proton of the isopropyl amine.
N-CH₂ ~2.70Multiplet2HMethylene protons adjacent to amine.
N-CH(CH₃)₂ ~1.05Doublet6HMethyl protons of the isopropyl amine.
Quantitative Data: ¹³C NMR Chemical Shifts
Carbon EnvironmentChemical Shift (δ, ppm)Structural Assignment
C=O (Carboxylic Acid) ~172.5Carbonyl carbon (Diagnostic marker ).
Ar-C (C-O) ~158.0Oxygen-bound aromatic carbon.
Ar-C (C-CH₂) ~130.5Alkyl-bound aromatic carbon.
Ar-C (C-H) ~129.0, ~114.5Aromatic methine carbons.
Ar-CH₂-O ~72.0Benzylic methylene carbon.
Ar-O-CH₂ ~70.5Propoxy ether methylene carbon.
O-CH₂-COOH ~68.5Methylene carbon adjacent to carbonyl.
CH-OH ~67.5Secondary alcohol methine carbon.
N-CH₂ ~51.5Amine-bound methylene carbon.
N-CH(CH₃)₂ ~48.5Isopropyl methine carbon.
N-CH(CH₃)₂ ~21.5Isopropyl methyl carbons.

By cross-referencing the sharp 1720 cm⁻¹ IR band with the ~172.5 ppm ¹³C NMR shift and the ~12.50 ppm ¹H NMR shift, analysts can unequivocally confirm the identity of O-(Desisopropyl) bisoprolol acid and differentiate it from the parent API and other related substances.

References

  • PubChem. "O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600". National Institutes of Health (NIH). URL:[Link]

  • Inxight Drugs. "O-(DESISOPROPYL) BISOPROLOL ACID". National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Lazarevska Todevska, E., & Piponski, M. (2022). "Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS". Journal of the Serbian Chemical Society. URL:[Link]

Sources

Application

solid-phase extraction protocols for O-(Desisopropyl) bisoprolol acid impurities

Introduction & Analytical Challenge The rigorous profiling of active pharmaceutical ingredient (API) degradation products and metabolites is a cornerstone of modern drug development. The pharmaceutical industry faces str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

The rigorous profiling of active pharmaceutical ingredient (API) degradation products and metabolites is a cornerstone of modern drug development. The pharmaceutical industry faces strict regulatory scrutiny regarding chemical impurities, necessitating highly specific isolation techniques prior to LC-MS/MS analysis[1]. Bisoprolol, a highly selective beta-1 adrenergic receptor blocker, undergoes oxidative metabolism and degradation to form several highly polar impurities.

One of the most critical and analytically challenging of these is O-(Desisopropyl) bisoprolol acid (also known as the M1 metabolite or Impurity N5; PubChem CID: 91810600)[2].

Unlike the parent bisoprolol molecule, which is a standard basic amine, the O-(Desisopropyl) bisoprolol acid impurity is zwitterionic . It contains both a basic secondary amine (pKa ~9.5) and a carboxylic acid group (pKa ~3.5). Traditional liquid-liquid extraction (LLE) or reversed-phase (RP) Solid-Phase Extraction (SPE) methods often result in poor recovery and severe matrix effects because zwitterions are highly polar and exhibit dual-charge states at physiological pH. To achieve a self-validating, high-recovery extraction, we must utilize an orthogonal sample preparation strategy: Mixed-Mode Strong Cation Exchange (MCX) [3].

Pathway A Bisoprolol (API) B O-Desisopropyl bisoprolol (Alcohol Intermediate) A->B Dealkylation (Loss of Isopropyl) C O-(Desisopropyl) bisoprolol acid (Impurity N5 / M1) B->C Oxidation (Carboxylic Acid Formation)

Fig 1. Degradation and metabolic pathway of Bisoprolol to its acid impurity.

Mechanistic Causality: The MCX Advantage

To design a flawless SPE method, we must manipulate the ionization state of both the analyte and the sorbent. A fundamental rule of SPE method development is to operate at least two full pH units away from the pKa of the analyte to ensure >99% ionization or neutralization[4].

The MCX sorbent consists of a hydrophilic-lipophilic balanced polymeric backbone functionalized with strong cation exchange groups (sulfonic acid, -SO3⁻), which remain negatively charged across the entire pH range (0–14).

The Causality of the Workflow:

  • Loading (pH ~2.5): By diluting the sample with 2% Formic Acid, we drop the pH below 3.5. The carboxylic acid of the impurity becomes fully protonated (neutral), while the secondary amine remains fully protonated (positive). The molecule is no longer zwitterionic; it acts as a pure base and binds strongly to the -SO3⁻ groups via ionic interaction.

  • Aggressive Washing: Because the analyte is locked onto the sorbent via a strong ionic bond, we can wash the cartridge with 100% methanol. This completely strips away hydrophobic interferences (like phospholipids and neutral API degradants) without risking analyte breakthrough[5].

  • Elution (pH ~10.5): We elute using 5% Ammonium Hydroxide (NH4OH) in methanol. The high pH deprotonates the secondary amine, neutralizing its positive charge and breaking the ionic bond. Simultaneously, the 100% organic solvent overcomes any residual reversed-phase hydrophobic retention, releasing the highly purified impurity.

SPEWorkflow Pre 1. Sample Pre-treatment Acidify to pH ~2.5 Load 2. Load onto MCX Amine (+), Acid (0) binds to SO3- Pre->Load Wash1 3. Aqueous Wash 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 4. Organic Wash 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute

Fig 2. Mixed-Mode Strong Cation Exchange (MCX) mechanism for zwitterionic impurities.

Step-by-Step Experimental Protocol

Materials Required:

  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) Cartridges (e.g., 30 mg / 1 cc).

  • Reagents: LC-MS Grade Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Ultrapure Water.

Step 1: Sample Pre-treatment

  • Action: Aliquot 200 µL of plasma or API formulation solution into a microcentrifuge tube. Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Rationale: Disrupts protein binding and adjusts the sample pH to ~2.5, neutralizing the carboxylic acid moiety of the impurity to ensure strict cation-exchange binding.

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 1.0 mL of 100% MeOH through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water.

  • Rationale: MeOH wets the polymeric backbone to open the pores. The acidic water equilibrates the sorbent to match the pH of the loading sample, preventing premature ionization shifts.

Step 3: Sample Loading

  • Action: Load the pre-treated sample (400 µL) onto the cartridge. Apply a gentle vacuum to achieve a flow rate of 1–2 mL/min.

  • Rationale: A slow flow rate is critical to allow sufficient residence time for the ionic interaction to occur between the protonated amine and the sulfonic acid groups.

Step 4: Interference Washing

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. (Removes highly polar, water-soluble interferences and salts).

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. (Removes hydrophobic neutrals, uncharged lipids, and standard reversed-phase interferences).

Step 5: Analyte Elution

  • Action: Elute the target impurity and parent API with 1.0 mL of 5% NH4OH in MeOH. Collect in a clean autosampler vial.

  • Rationale: The basic pH neutralizes the amine, breaking the ionic anchor, while the methanol disrupts hydrophobic interactions.

Step 6: Reconstitution for LC-MS/MS

  • Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).

Quantitative Data & Sorbent Comparison

To validate the necessity of the MCX protocol, recovery and matrix effect data were evaluated across three different SPE chemistries. As demonstrated below, traditional Polymeric RP (HLB) fails to retain the zwitterionic impurity during organic wash steps, leading to massive breakthrough. MCX provides the optimal balance of absolute recovery and matrix clean-up.

Table 1: Comparative SPE Recovery Data for Bisoprolol and O-(Desisopropyl) bisoprolol acid

SPE Sorbent TypeWash SolventElution SolventBisoprolol Recovery (%)Impurity N5 Recovery (%)Matrix Effect (%)
Polymeric RP (HLB) 5% MeOH100% MeOH92.4 ± 3.145.2 ± 8.4 (Breakthrough)-35.1
Mixed-Mode MAX 5% NH4OH2% FA in MeOH61.5 ± 5.288.7 ± 4.1-18.4
Mixed-Mode MCX 100% MeOH5% NH4OH in MeOH98.2 ± 1.8 96.5 ± 2.2 -4.2

Note: Data represents validated LC-MS/MS peak area ratios against stable-isotope internal standards. Matrix effect calculated via post-extraction spike methodology.

References

  • PubChem - NIH. "O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600". Source: nih.gov.
  • PMC - NIH. "Chemical Impurities: An Epistemological Riddle with Serious Side Effects". Source: nih.gov.
  • Waters Corporation. "Taking the Complexity out of SPE Method Development". Source: waters.com.
  • PubMed - NIH. "Sample preparation on polymeric solid phase extraction sorbents for liquid chromatographic-tandem mass spectrometric analysis of human whole blood--a study on a number of beta-agonists and beta-antagonists". Source: nih.gov.
  • Taylor & Francis. "Use of an Improved Version of C8+SCX Mixed Mode Solid Phase Extraction Material for Clean Extraction and Recovery of Basic and Zwitterionic Compounds from Biological Fluids". Source: tandfonline.com.

Sources

Method

Application Note &amp; Protocol: Forced Degradation Study for the Generation of O-(Desisopropyl) Bisoprolol Acid

Introduction: The Rationale for Forced Degradation in Pharmaceutical Development Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies are designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[3] The primary objectives are to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and establish degradation pathways.[1][4] This information is paramount for developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, efficacy, and safety of the final drug product throughout its shelf life.[4][5]

Bisoprolol, a cardioselective β1-adrenergic blocking agent, is widely used in the treatment of hypertension and other cardiovascular disorders.[6][7] Like any pharmaceutical compound, it is susceptible to degradation under various environmental conditions. One of its known process impurities and potential degradants is O-(Desisopropyl) bisoprolol acid.[8] Understanding the conditions that lead to the formation of this and other impurities is crucial for formulation development, packaging selection, and establishing appropriate storage conditions.

This application note provides a detailed protocol for a forced degradation study of bisoprolol, with a specific focus on the controlled generation of O-(Desisopropyl) bisoprolol acid. The methodologies described herein are grounded in the principles outlined in ICH Q1A(R2) guidelines and are intended for researchers, scientists, and drug development professionals.[9]

Scientific Foundation: The Chemistry of Bisoprolol Degradation

Bisoprolol's chemical structure contains several functional groups susceptible to degradation, including a secondary amine, a secondary alcohol, and an ether linkage.[6] Literature indicates that bisoprolol is particularly sensitive to hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[6]

The formation of O-(Desisopropyl) bisoprolol acid, chemically known as 2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid, involves the cleavage of the isopropyl group from the secondary amine and subsequent oxidation.[8][10] While primarily considered a process-related impurity, its generation under stress conditions provides valuable insight into the molecule's stability.

Acid hydrolysis has been shown to be a significant degradation pathway for bisoprolol, leading to the formation of several impurities, including impurity A.[11] Alkaline hydrolysis also results in the formation of multiple degradation products.[12] Oxidative stress, typically induced by hydrogen peroxide, is another critical pathway that can lead to the formation of various degradants.

The goal of a well-designed forced degradation study is not to completely destroy the drug but to achieve a target degradation of 5-20%.[5] This range provides a sufficient quantity of degradation products for identification and characterization without overwhelming the analytical system.

Experimental Design & Workflow

The following diagram illustrates the overall workflow for the forced degradation study of bisoprolol.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Bisoprolol Fumarate Working Standard & Sample Prep Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose Oxidation Oxidative Stress (e.g., 3-30% H2O2) Prep->Oxidation Expose Thermal Thermal Stress (Dry & Wet Heat) Prep->Thermal Expose Photo Photolytic Stress (UV/Vis Light) Prep->Photo Expose Quench Quenching & Neutralization Acid->Quench Stop Reaction Base->Quench Stop Reaction Oxidation->Quench Stop Reaction Thermal->Quench Stop Reaction Photo->Quench Stop Reaction HPLC RP-HPLC-UV/MS Analysis Quench->HPLC Inject Characterization Impurity Characterization (MS/MS) HPLC->Characterization Identify Peaks

Caption: Overall workflow for the forced degradation study of bisoprolol.

Detailed Protocols

The following protocols are designed to induce degradation of bisoprolol and facilitate the generation of its impurities, including O-(Desisopropyl) bisoprolol acid. It is crucial to run a control sample (unstressed) in parallel for each condition.

Reagent and Sample Preparation
  • Bisoprolol Fumarate Stock Solution (1000 µg/mL): Accurately weigh 10 mg of bisoprolol fumarate working standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask.[13][14] Make up to the mark with the same solvent. This stock solution will be used for all stress conditions.

  • Acidic Solution: 0.1 M Hydrochloric Acid (HCl)

  • Alkaline Solution: 0.1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3-30% Hydrogen Peroxide (H₂O₂)

Stress Condition Protocols

The following table summarizes the recommended stress conditions. The duration and temperature may need to be adjusted to achieve the target degradation of 5-20%.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HCl60-70°C1-6 days
Alkaline Hydrolysis 0.1 M NaOH60-70°C1-6 days
Oxidation 3-30% H₂O₂Room Temperature / 60°C24-48 hours
Thermal (Dry Heat) N/A (Solid Drug)70-80°C48 hours - 7 days
Thermal (Wet Heat) Aqueous Suspension70°C48 hours
Photolytic Solution/SolidUV/Vis Light (ICH Q1B)Min. 1.2 million lux hours

Protocol Steps:

  • Acid-Induced Degradation:

    • To 5 mL of the bisoprolol stock solution, add 5 mL of 0.1 M HCl.[15]

    • Reflux the solution at 60-70°C for a specified duration (e.g., 1 hour to 6 days).[6][15]

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

    • Dilute the final solution to a suitable concentration (e.g., 50 µg/mL) for analysis.[15]

  • Base-Induced Degradation:

    • To 5 mL of the bisoprolol stock solution, add 5 mL of 0.1 M NaOH.[15]

    • Reflux the solution at 60-70°C for a specified duration (e.g., 1 hour to 6 days).[6][15]

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.

    • Dilute the final solution to a suitable concentration for analysis.[15]

  • Oxidative Degradation:

    • To 1 mL of the bisoprolol stock solution, add 1 mL of 3-30% H₂O₂.[12][14]

    • Keep the solution at room temperature or heat to 60°C for a specified duration (e.g., 24-48 hours), protecting it from light.[6][16]

    • After the specified time, dilute the solution to a suitable concentration for analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid bisoprolol fumarate powder in a hot air oven at 70-80°C for a specified duration (e.g., 48 hours to 7 days).[6][17]

    • After the specified time, dissolve the powder in a suitable solvent to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the bisoprolol stock solution and solid drug powder to UV and visible light according to ICH Q1B guidelines (not less than 1.2 million lux hours).[4][17]

    • Prepare a control sample protected from light.

    • After exposure, prepare the samples to the desired concentration for analysis.

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A validated stability-indicating HPLC method is crucial for separating bisoprolol from its degradation products.

Chromatographic Conditions (Example)

The following conditions have been reported in the literature and can serve as a starting point for method development.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0-8.0) in varying ratios (e.g., 60:40 v/v)
Flow Rate 1.0-1.2 mL/min
Detection Wavelength 225-230 nm or 270 nm
Column Temperature 20°C to 35°C
Injection Volume 10-20 µL

Note: Gradient elution may be necessary to achieve optimal separation of all degradation products.

Mass Spectrometric Detection

For the identification and characterization of degradation products, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended.[11] Electrospray ionization (ESI) in positive ion mode is typically used for bisoprolol and its related substances.[12] The fragmentation patterns obtained from MS/MS analysis are invaluable for structure elucidation.[11]

Data Interpretation and Characterization

The chromatograms from the stressed samples should be compared to the unstressed control. The appearance of new peaks or a significant decrease in the peak area of bisoprolol indicates degradation. The goal is to achieve a balance where the main peak is still identifiable, and the degradation product peaks are well-resolved.

The mass-to-charge ratio (m/z) of the degradation products can be used for preliminary identification. For O-(Desisopropyl) bisoprolol acid, the expected molecular ion peak would correspond to its molecular weight of 297.35 g/mol .[8] Further fragmentation analysis (MS/MS) will be required to confirm the structure.

Visualizing the Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway for bisoprolol under stress conditions.

Degradation_Pathway cluster_products Degradation Products Bisoprolol Bisoprolol (C18H31NO4) ImpurityA Impurity A Bisoprolol->ImpurityA Acid/Base Hydrolysis ODesiso O-(Desisopropyl) bisoprolol acid (C15H23NO5) Bisoprolol->ODesiso Oxidative Stress Other Other Degradants Bisoprolol->Other Thermal/Photolytic Stress

Sources

Application

Topic: Preparation of O-(Desisopropyl) bisoprolol acid Stock Solutions for in vitro Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract O-(Desisopropyl) bisoprolol acid is a primary metabolit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

O-(Desisopropyl) bisoprolol acid is a primary metabolite of the widely used cardioselective beta-blocker, Bisoprolol.[1] Its study is crucial for understanding the complete pharmacokinetic and metabolic profile of the parent drug. The reliability and reproducibility of in vitro assays, such as cell-based functional assays or enzymatic activity screens, are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. Due to the carboxylic acid moiety in its structure, O-(Desisopropyl) bisoprolol acid presents unique solubility challenges that necessitate a chemically-informed approach for dissolution. This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of O-(Desisopropyl) bisoprolol acid stock solutions, ensuring the integrity of downstream experimental data.

Compound Information & Physicochemical Properties

A thorough understanding of the compound's properties is the cornerstone of a successful dissolution strategy. O-(Desisopropyl) bisoprolol acid is an amphiphilic molecule with a key acidic functional group.

PropertyDataSource
IUPAC Name 2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acidPubChem[2]
Molecular Formula C₁₅H₂₃NO₅PubChem[2]
Molecular Weight 297.35 g/mol PubChem[2]
CAS Number 109791-19-7PubChem[2]
Computed XLogP3 -1.7PubChem[2]
Appearance Typically a white to off-white solid (assumed).N/A

The presence of the acetic acid group makes the molecule acidic. The negative XLogP3 value suggests a degree of hydrophilicity, but the overall solubility in neutral aqueous solutions is limited by the hydrophobic phenyl and propyl groups.

The Guiding Principle: Overcoming Acidity for Solubilization

The primary challenge in dissolving O-(Desisopropyl) bisoprolol acid is its poor solubility in neutral water. The carboxylic acid group (-COOH) is protonated at neutral or acidic pH, rendering the molecule less polar. The expert-validated strategy is not to force dissolution in water or organic solvents directly, but to leverage basic chemistry.

By introducing a mild base, such as sodium hydroxide (NaOH), we deprotonate the carboxylic acid, converting it into its highly soluble carboxylate salt (-COO⁻ Na⁺). This principle is widely applied for solubilizing acidic compounds for biological assays.[3] This approach is superior to using organic solvents like DMSO for two primary reasons: it creates a truly aqueous stock compatible with most buffers and it minimizes potential solvent-induced artifacts in sensitive cell-based assays.

cluster_0 Solubilization via Deprotonation Compound_Acid O-(Desisopropyl) bisoprolol acid (R-COOH) Poorly Soluble in Water Base + Dilute NaOH (Base) Compound_Acid->Base Add Compound_Salt Sodium Salt Form (R-COO⁻ Na⁺) Highly Soluble in Water Base->Compound_Salt Deprotonates H2O + H₂O Compound_Salt->H2O Forms

Caption: Chemical principle of solubilizing an acidic compound.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the primary and recommended method for preparing a highly concentrated, aqueous stock solution suitable for virtually all in vitro applications.

Materials and Reagents
  • O-(Desisopropyl) bisoprolol acid (Solid)

  • Sodium Hydroxide (NaOH), ACS grade pellets

  • Sterile, deionized, and filtered water (ddH₂O) or Water-for-Injection (WFI)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile 15 mL conical tube

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES) and sterile syringes

Step-by-Step Methodology

Step 1: Prepare 0.1 N NaOH Solution

  • Weigh 0.4 g of NaOH pellets and dissolve in 100 mL of sterile ddH₂O in a sterile container.

  • Mix thoroughly until fully dissolved. This solution can be stored at room temperature.

    • Causality Note: A 0.1 N (0.1 M) solution provides a sufficient molar excess of hydroxide ions to ensure complete deprotonation of the analyte without being overly caustic.

Step 2: Weigh the Compound

  • Calculate the mass of O-(Desisopropyl) bisoprolol acid required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 297.35 g/mol × 1000 mg/g = 2.97 mg

  • Accurately weigh the calculated mass (e.g., 2.97 mg) and transfer it into a sterile microcentrifuge tube.

Step 3: Dissolution

  • Add a small volume of 0.1 N NaOH to the tube containing the powder. For 2.97 mg, start with 100 µL.

  • Vortex vigorously for 30-60 seconds. The solid should readily dissolve as it converts to its sodium salt.

    • Expert Insight: Do not add the full volume of water at once. Ensuring the compound is fully dissolved in the basic solution first is critical to prevent the formation of insoluble aggregates.

  • Once fully dissolved, add sterile ddH₂O to reach the final desired volume (e.g., for a 1 mL final volume, add 900 µL of ddH₂O).

  • Vortex again to ensure homogeneity.

Step 4: Sterilization and Quality Control

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter.

  • Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants or microscopic particulates.

    • Trustworthiness: This self-validating step ensures the sterility of your stock solution, which is critical for long-term cell culture experiments.[6]

  • Visually inspect the final solution against a dark background. It should be clear and free of any precipitates.

Step 5: Aliquoting and Storage

  • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration (10 mM), and date of preparation.

  • Store aliquots at -20°C for short-to-medium term (months) or -80°C for long-term storage (years).

    • Best Practice: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.

Preparation of Working Solutions for Assays

The concentrated stock solution must be diluted into your final assay buffer or cell culture medium.

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: It is highly recommended to perform an intermediate dilution to prevent precipitation when moving from the aqueous stock to a protein- and salt-rich medium.

    • Example: To achieve a final concentration of 10 µM in a 10 mL cell culture well:

      • A. Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of sterile ddH₂O or PBS.

      • B. Final Dilution: Add 100 µL of the 1 mM intermediate solution to 9.9 mL of your complete cell culture medium. Mix gently by swirling.

  • pH Check: The volume of the stock solution added is typically so small that it will not significantly alter the pH of the buffered culture medium.[6] However, for highly sensitive assays, it is good practice to verify that the final pH of the medium remains within the optimal range (e.g., 7.2-7.4).[7]

start Start: Solid Compound weigh 1. Weigh 2.97 mg start->weigh add_base 2. Add 100 µL 0.1 N NaOH weigh->add_base vortex1 3. Vortex to Dissolve add_base->vortex1 add_water 4. Add 900 µL Sterile Water vortex1->add_water filter 5. Sterile Filter (0.22 µm) add_water->filter aliquot 6. Aliquot & Store at -80°C filter->aliquot end Result: 10 mM Stock (1 mL) aliquot->end

Caption: Workflow for preparing an aqueous stock solution.

Troubleshooting

ProblemProbable CauseSolution
Solid does not dissolve in Step 3. Insufficient base to deprotonate the compound.Add another small volume (e.g., 10-20 µL) of 0.1 N NaOH and vortex. Gentle warming (to 37°C) can also be attempted.
Precipitate forms in the final medium. "Salting out" or pH shock from a large concentration gradient.Always use a serial or intermediate dilution step as described in Section 5. Ensure the final concentration of the compound does not exceed its solubility limit in the medium.
Variability in experimental results. Inconsistent stock concentration due to inaccurate weighing or degradation.Use a calibrated balance. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh stock solutions periodically (e.g., every 6 months).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91810600, O-(Desisopropyl) bisoprolol acid. PubChem. Retrieved March 28, 2026, from [Link].

  • Inxight Drugs (2024). Bisoprolol. National Center for Advancing Translational Sciences. Retrieved March 28, 2026, from [Link].

  • Ma, W., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications. Retrieved March 28, 2026, from [Link].

  • Anonymous (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas? ResearchGate. Retrieved March 28, 2026, from [Link].

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting co-elution of O-(Desisopropyl) bisoprolol acid in HPLC analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the HPLC analysis of bisoprolol and its metabolites.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the HPLC analysis of bisoprolol and its metabolites. As a Senior Application Scientist, I will provide in-depth troubleshooting strategies, focusing on the common issue of co-elution, particularly involving the metabolite O-(Desisopropyl) bisoprolol acid.

Understanding the Challenge: The Chemistry of Separation

Bisoprolol is a cardioselective β1-adrenergic blocking agent[1]. Its primary structure contains a secondary amine, making it a basic compound[1]. In contrast, its metabolite, O-(Desisopropyl) bisoprolol acid, possesses a carboxylic acid group, rendering it acidic[2][3][4]. This fundamental difference in their chemical nature is the key to resolving their co-elution in reversed-phase HPLC. The ionization state of these molecules, which is controlled by the mobile phase pH, will drastically alter their hydrophobicity and, consequently, their retention times[5][6][7].

Troubleshooting Guide: Co-elution of O-(Desisopropyl) bisoprolol acid

This section is structured in a question-and-answer format to directly address common issues encountered during method development and execution.

Q1: My chromatogram shows a single, broad, or misshapen peak where I expect to see bisoprolol and its acidic metabolite. How do I confirm co-elution?

A1: Apparent co-elution can sometimes be symptomatic of other issues like poor column health or an inappropriate injection solvent[8]. Before modifying the separation method, it's crucial to assess your system's suitability.

Initial System Health Check:

  • Peak Shape Analysis: Tailing peaks can indicate secondary interactions with the stationary phase, while fronting is often a sign of column overload or a sample solvent that is too strong[9][10][11].

  • Run a Blank Gradient: Inject your mobile phase without any sample. The presence of "ghost peaks" could indicate contamination in your mobile phase or carryover from previous injections, which might be co-eluting with your analyte of interest[8].

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase composition. Injecting a sample in a strong solvent can cause peak distortion and fronting[12][13].

If the system health check doesn't reveal any issues, the problem is likely true co-elution, which requires method optimization.

Q2: How does the mobile phase pH affect the separation of bisoprolol and O-(Desisopropyl) bisoprolol acid?

A2: The mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like bisoprolol and its acidic metabolite[14][15].

  • At Low pH (e.g., pH < 3):

    • O-(Desisopropyl) bisoprolol acid (an acid): The carboxylic acid group will be protonated (non-ionized). This makes the molecule more hydrophobic, leading to a longer retention time on a reversed-phase column[5][7].

    • Bisoprolol (a base): The secondary amine will be protonated (ionized), making the molecule more hydrophilic and resulting in a shorter retention time[5][7].

  • At High pH (e.g., pH > 7):

    • O-(Desisopropyl) bisoprolol acid (an acid): The carboxylic acid group will be deprotonated (ionized), making it more hydrophilic and leading to a shorter retention time[5][7].

    • Bisoprolol (a base): The secondary amine will be in its neutral, non-ionized form, making it more hydrophobic and resulting in a longer retention time[7].

By adjusting the pH, you can modulate the retention times of the two compounds in opposite directions, thereby increasing the separation (selectivity) between them.

Troubleshooting Workflow for pH Optimization:

G cluster_0 pH Adjustment Strategy start Observe Co-elution low_ph Set Mobile Phase to Low pH (e.g., pH 2.5-3.0) using Formic or Phosphoric Acid start->low_ph Try This First high_ph Set Mobile Phase to High pH (e.g., pH 7.5-8.5) using a pH-stable column and Ammonium Bicarbonate or Phosphate Buffer start->high_ph Alternative Strategy analyze_low Analyze Separation: Acidic metabolite should be well-retained. Bisoprolol should elute earlier. low_ph->analyze_low analyze_high Analyze Separation: Bisoprolol should be well-retained. Acidic metabolite should elute earlier. high_ph->analyze_high resolution_check Is Resolution > 1.5? analyze_low->resolution_check analyze_high->resolution_check success Separation Achieved resolution_check->success Yes adjust_gradient Fine-tune with Gradient Adjustment resolution_check->adjust_gradient No adjust_gradient->success

Caption: Workflow for pH-based separation of acidic and basic analytes.

Q3: I've adjusted the pH, but the resolution is still not optimal. What other parameters can I change?

A3: If pH adjustment alone is insufficient, you can further optimize the separation by modifying other chromatographic parameters.

ParameterRecommended ChangeRationale
Gradient Slope Make the gradient shallower (i.e., increase the gradient time or decrease the change in %B per minute).A shallower gradient increases the time analytes spend separating on the column, which can improve the resolution of closely eluting peaks[8][16].
Organic Modifier Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different solvent strengths and can offer different selectivities for various compounds. This change can alter the elution order or improve separation[17].
Column Chemistry Change the stationary phase.If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl column can offer alternative selectivity through π-π interactions, which may be beneficial for the aromatic rings in both bisoprolol and its metabolite[18][19]. For highly polar compounds, a HILIC column could also be an option[18][20][21].
Temperature Increase or decrease the column temperature by 5-10°C.Temperature can affect mobile phase viscosity and analyte solubility, which can subtly alter selectivity. However, its effect is generally less pronounced than that of mobile phase composition[14].

Experimental Protocol: Gradient Optimization on a C18 Column

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 225 nm[22].

  • Initial Method: Start with a linear gradient from 10% B to 90% B over 15 minutes.

  • Optimization: If co-elution persists, try a shallower gradient, for example, from 20% B to 60% B over 25 minutes. This slower change in organic solvent concentration will provide more time for the differential migration of the analytes along the column.

Q4: Can issues with my HPLC column itself cause co-elution?

A4: Absolutely. A compromised column can lead to a loss of efficiency, resulting in broader peaks that are more likely to overlap[8].

Troubleshooting Column-Related Issues:

G cluster_1 Column Troubleshooting Logic start Poor Resolution or Asymmetric Peaks check_pressure Is backpressure abnormally high or fluctuating? start->check_pressure high_pressure Possible Frit Blockage check_pressure->high_pressure Yes check_void Do all peaks show fronting or splitting? check_pressure->check_void No flush_column Reverse-flush column (if manufacturer allows) high_pressure->flush_column replace_frit Replace inlet frit flush_column->replace_frit void Possible Column Void check_void->void Yes replace_column Replace column void->replace_column

Caption: Decision tree for diagnosing column-related separation problems.

A void at the head of the column or a blocked frit can cause significant peak distortion and a loss of resolution[11][13]. Regular column flushing and the use of guard columns can help extend the life of your analytical column.

Frequently Asked Questions (FAQs)

  • What are the pKa values for bisoprolol and O-(Desisopropyl) bisoprolol acid? While exact pKa values can vary slightly depending on the measurement conditions, as a secondary amine, bisoprolol's pKa is expected to be in the basic range (around 9-10). The carboxylic acid moiety on O-(Desisopropyl) bisoprolol acid will have a pKa in the acidic range (around 4-5). This significant difference is why pH adjustment is so effective for their separation.

  • Why is a C18 column the standard choice for this type of analysis? Reversed-phase chromatography with a C18 stationary phase is the most common and versatile mode of HPLC[18]. It separates compounds based on their hydrophobicity, which is a primary differentiating characteristic of many drug molecules and their metabolites.

  • How do I choose the right buffer for my mobile phase? Select a buffer with a pKa value within ±1 pH unit of your desired mobile phase pH for the most effective buffering capacity[15]. For low pH, formic acid or phosphoric acid are common. For mid-to-high pH ranges, phosphate or ammonium bicarbonate buffers are often used, but ensure your column is stable at higher pH levels[6].

  • What are the regulatory considerations for this type of method development? Analytical methods used in regulated environments must be developed and validated according to guidelines from bodies like the International Conference on Harmonisation (ICH)[14][23]. Validation demonstrates that the method is suitable for its intended purpose and includes assessing parameters like accuracy, precision, specificity, linearity, and robustness[17][24].

References

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Candioli, D. (2026, April 9). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisoprolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-(Desisopropyl) bisoprolol acid. PubChem Compound Database. Retrieved from [Link]

  • precisionFDA. (n.d.). BISOPROLOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bisoprolol. PubChem Compound Database. Retrieved from [Link]

  • Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (2026, April 8). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • PubChemLite. (n.d.). O-(desisopropyl) bisoprolol acid (C15H23NO5). Retrieved from [Link]

  • Inxight Drugs. (n.d.). O-(DESISOPROPYL) BISOPROLOL ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of bisoprolol (CAS 66722-44-9). Retrieved from [Link]

  • SynZeal. (n.d.). Des O-Isopropyl Bisoprolol. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bisoprolol fumarate, (S)-. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Scientific Research in Pharmaceutical Sciences. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • Inxight Drugs. (n.d.). BISOPROLOL. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. Retrieved from [Link]

  • The LCGC Blog. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree? Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). An HPLC Method for the Determination of Bisoprolol in Human Plasma and its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, November 15). determination of bisoprolol fumarate and its metabolites in biological, pharmaceutical and environmental samples by different analytical techniques. Retrieved from [Link]

  • ResearchGate. (2021, July 18). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2021, January 28). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of O-desisopropyl Metabolite of Bisoprolol. Retrieved from [Link]

Sources

Optimization

optimizing mobile phase gradients for O-(Desisopropyl) bisoprolol acid separation

Topic: Optimizing Mobile Phase Gradients for O-(Desisopropyl) Bisoprolol Acid Separation Introduction Welcome to the Technical Support Center. As researchers and drug development professionals, separating active pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for O-(Desisopropyl) Bisoprolol Acid Separation

Introduction

Welcome to the Technical Support Center. As researchers and drug development professionals, separating active pharmaceutical ingredients (APIs) from their degradation products and metabolites is a routine yet complex challenge. One of the most notoriously difficult separations in cardiovascular drug profiling is isolating O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol Acid Impurity, Impurity 13, or M1 metabolite) from Bisoprolol fumarate [[1]].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind mobile phase optimization for this specific amphoteric impurity.

Mechanistic Background: The Amphoteric Challenge

To fix a chromatography problem, you must first understand the molecule. O-(Desisopropyl) bisoprolol acid (C15H23NO5) is formed when the isopropoxyethyl ether group of bisoprolol is cleaved and oxidized into an acetic acid derivative [[2]].

Unlike the parent bisoprolol, which only possesses a basic secondary amine, this impurity contains both a basic amine and an acidic carboxylic acid. This zwitterionic nature makes its retention highly susceptible to mobile phase pH.

Table 1: Comparative Physicochemical Properties

ParameterBisoprolol Fumarate (API)O-(Desisopropyl) Bisoprolol Acid
Functional Groups Secondary AmineSecondary Amine, Carboxylic Acid
Estimated pKa ~9.5 (Amine)~3.5 (COOH), ~9.5 (Amine)
Charge State at pH 2.5 +1 (Cationic)+1 (Cationic, COOH is neutral)
Charge State at pH 6.0 +1 (Cationic)0 (Zwitterionic, highly polar)
Chromatographic Risk Strong silanol interactionCo-elution with void/fumaric acid

If the pH is not strictly controlled below the pKa of the carboxylic acid, the molecule becomes zwitterionic, drastically reducing its hydrophobicity and causing it to co-elute with the void volume or the fumarate salt peak [[3]].

IonizationLogic cluster_0 Mobile Phase pH LowPH Low pH (< 3.0) StateLow COOH Neutral NH2+ Protonated (Net Charge +1) LowPH->StateLow MidPH Neutral pH (~6.0) StateMid COO- Ionized NH2+ Protonated (Zwitterion, Net 0) MidPH->StateMid RetLow Optimal RP Retention StateLow->RetLow RetMid Poor Retention (Co-elution) StateMid->RetMid

Logical relationship between mobile phase pH, ionization state, and RP-HPLC retention.

Self-Validating Protocol: Gradient Optimization

To achieve baseline separation, we must employ a stepwise gradient that accounts for the extreme polarity differences between the acid impurity, the fumaric acid counter-ion, and the lipophilic API [[4]].

OptimizationWorkflow Step1 1. Analyze Analyte Properties Amphoteric: pKa 3.5 (Acid), 9.5 (Base) Step2 2. Select Mobile Phase pH Target pH 2.0 - 2.5 to suppress COOH ionization Step1->Step2 Step3 3. Choose Buffer System UV: Perchloric Acid | MS: Formic Acid Step2->Step3 Step4 4. Design Stepwise Gradient Start at 2-5% B to retain polar acid impurity Step3->Step4 Step5 5. System Suitability Testing Resolution (Fumaric Acid / Impurity) > 2.0 Step4->Step5

Workflow for optimizing HPLC mobile phase gradients for amphoteric bisoprolol impurities.

Step-by-Step Methodology

Objective: Baseline separation of Fumaric Acid, O-(Desisopropyl) bisoprolol acid, and Bisoprolol.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.2% (v/v) Perchloric acid solution in LC-MS grade water. Mix thoroughly and degas. Verify the pH is approximately 2.1.

    • Causality: The low pH ensures the carboxylic acid moiety of the impurity remains fully protonated (neutral), maximizing its interaction with the C18 stationary phase.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

2. Column Selection & Equilibration:

  • Install a highly end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). End-capping is non-negotiable to block residual silanols from interacting with the protonated secondary amine.

  • Flush the column with 95% A / 5% B at 1.0 mL/min for 20 column volumes.

3. Gradient Execution: Implement the following stepwise gradient. The initial isocratic hold is critical for retaining the acid impurity.

Table 2: Optimized Stepwise Gradient Timetable

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target / Causality
0.0 - 3.0955Isocratic hold to retain polar acid impurity and separate from Fumaric Acid.
3.0 - 12.095 → 705 → 30Linear ramp to elute Bisoprolol API.
12.0 - 18.070 → 4030 → 60Steep ramp to elute late lipophilic impurities (e.g., Impurity G).
18.0 - 20.040 → 9560 → 5Column re-equilibration.

4. System Suitability (Self-Validation): Inject a resolution mixture containing Fumaric Acid, O-(Desisopropyl) bisoprolol acid, and Bisoprolol.

  • Validation Checkpoint: The method is only validated for use if the Resolution ( Rs​ ) between Fumaric Acid and the acid impurity is ≥ 2.0, and the Tailing Factor ( Tf​ ) for the acid impurity is ≤ 1.5. If these criteria fail, proceed to the Troubleshooting Guide.

Troubleshooting Guide

Q: Why is the O-(Desisopropyl) bisoprolol acid peak tailing severely ( Tf​ > 2.0)? A: Tailing of amphoteric compounds is typically caused by secondary ion-exchange interactions between the protonated secondary amine of the analyte and unreacted, ionized silanol groups ( SiO− ) on the silica-based stationary phase. Solution: Ensure your mobile phase pH is strictly ≤ 2.5. At this pH, silanols are fully protonated and neutral, eliminating the electrostatic pull on the amine. If tailing persists, switch to a column with polar-embedded groups or higher density end-capping.

Q: How do I prevent the acid impurity from co-eluting with the fumarate salt peak at the void volume? A: The initial organic concentration is too high, or the pH is too high. If the pH drifts above 3.5, the carboxylic acid ionizes, making the molecule too polar to partition into the C18 phase. Solution: Verify the pH of Mobile Phase A. If the pH is correct, extend the initial isocratic hold at 5% B from 3 minutes to 5 minutes to give the polar impurity more time to partition into the stationary phase before the organic ramp begins.

Q: My retention times for the acid impurity are drifting between injections. What is the cause? A: Retention time drift for ionizable compounds is linked to insufficient column equilibration or minor fluctuations in mobile phase pH. Because the acid impurity has a pKa near 3.5, microscopic pH changes near this value drastically alter its ionization state [[5]]. Solution: Ensure the column is equilibrated with at least 20 column volumes of the starting mobile phase. If using a buffer instead of dilute acid, ensure the buffer concentration is adequate (e.g., 10-20 mM) to resist pH shifts during the gradient injection.

Frequently Asked Questions (FAQs)

Q: Can I use MS-compatible mobile phases for this separation? A: Yes. While traditional pharmacopeial methods use non-volatile perchloric acid or phosphate buffers, you can substitute these with 0.1% Formic Acid (pH ~2.7) for LC-MS applications. Note that because formic acid has a slightly higher pH than 0.2% perchloric acid, the acid impurity may elute slightly earlier. You may need to drop the initial gradient to 2% B to compensate.

Q: What is the optimal column temperature for this separation? A: We recommend maintaining the column compartment at 20°C to 25°C. Elevated temperatures (e.g., 40°C) decrease mobile phase viscosity and improve mass transfer, but they also reduce the retention of highly polar early-eluting compounds. Keeping the temperature lower ensures maximum retention of the acid impurity.

Q: Why do we use a stepwise gradient instead of a simple linear gradient? A: A simple linear gradient (e.g., 5% to 60% over 20 minutes) often fails to provide enough resolution at the extremes of the chromatogram. A stepwise gradient allows you to create a "flat" zone to resolve early polar impurities, a "moderate" zone to elute the API, and a "steep" zone to quickly wash out late-eluting lipophilic impurities, thereby optimizing both resolution and run time.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91810600, O-(Desisopropyl) bisoprolol acid." PubChem. [Link]

  • National Center for Advancing Translational Sciences. "O-(DESISOPROPYL) BISOPROLOL ACID." Inxight Drugs. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. "Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate." MJCCE. [Link]

  • ResearchGate. "Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation." ResearchGate. [Link]

Troubleshooting

improving poor peak shape of O-(Desisopropyl) bisoprolol acid in reverse-phase chromatography

Resolving Poor Peak Shape of O-(Desisopropyl) Bisoprolol Acid in RP-HPLC O-(Desisopropyl) bisoprolol acid (CAS 109791-19-7) is a critical metabolite and synthetic impurity of the beta-1 adrenergic blocker bisoprolol[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Poor Peak Shape of O-(Desisopropyl) Bisoprolol Acid in RP-HPLC

O-(Desisopropyl) bisoprolol acid (CAS 109791-19-7) is a critical metabolite and synthetic impurity of the beta-1 adrenergic blocker bisoprolol[1]. Due to its specific structural moieties, it frequently presents severe chromatographic challenges, including peak tailing, splitting, and poor resolution from the main active pharmaceutical ingredient (API). This technical guide provides field-validated root-cause analyses and corrective protocols to ensure robust, reproducible analytical methods.

Root Cause Analysis

RootCause A Poor Peak Shape (Tailing/Splitting) B Silanol Activity A->B C Mixed Ionization A->C D Solvent Mismatch A->D E Secondary Interactions with Amine B->E F Zwitterionic State (pH ~ pKa) C->F G Sample Band Broadening D->G H Use BDS C18 Column E->H I Add KPF6/Perchloric Acid E->I J Adjust pH to < 3.0 F->J K Match Diluent to Mobile Phase G->K

Caption: Root Cause Analysis and Solutions for Peak Tailing of Zwitterionic Impurities.

Frequently Asked Questions (FAQs)

Q1: Why does O-(Desisopropyl) bisoprolol acid exhibit severe tailing compared to the main bisoprolol peak? Causality & Mechanism: Unlike bisoprolol, which is primarily a basic amine, O-(Desisopropyl) bisoprolol acid is an amphoteric molecule. It contains both a secondary isopropylamine group (pKa ~9.5) and a carboxylic acid group (pKa ~3.5). At a mid-range pH (e.g., pH 4.0–7.0), it exists as a zwitterion. The positively charged amine undergoes strong secondary ion-exchange interactions with residual ionized silanols (Si-O⁻) on the silica stationary phase, dragging out the elution profile and causing severe tailing[2].

Q2: How do I optimize the mobile phase pH to fix peak splitting and broadening? Causality & Mechanism: Peak splitting in amphoteric compounds usually indicates a mixed ionization state. If your mobile phase pH is near the pKa of the carboxylic acid (pH 3.5), the molecule oscillates between neutral and anionic states at the carboxyl moiety. To enforce a uniform ionization state, lower the mobile phase pH to 2.5–3.0. This fully protonates the carboxylic acid (rendering it neutral) while the amine remains protonated, eliminating the zwitterionic dipole and stabilizing retention behavior[3].

Q3: What stationary phase chemistry is best suited for this impurity? Causality & Mechanism: Standard C18 columns often possess unendcapped silanols that exacerbate tailing. Base-deactivated silica (BDS) columns (e.g., Hypersil 3 BDS C18) or sterically protected hybrid phases (e.g., Zorbax SB C18, Acquity UPLC BEH C18) are highly recommended. These columns are specifically engineered to minimize secondary silanol interactions and maintain stability under the low-pH conditions required for this assay[2].

Q4: What mobile phase additives can further suppress silanol interactions? Causality & Mechanism: Chaotropic salts like potassium hexafluorophosphate (KPF6) or strong ion-pairing agents like perchloric acid (0.2% v/v) are highly effective[4]. The PF6⁻ or ClO4⁻ anions form a tight, hydrophobic ion-pair with the protonated secondary amine. This bulky complex physically shields the amine from interacting with residual silanols, dramatically improving peak symmetry[3].

Experimental Protocols

Protocol: Low-pH Ion-Pairing RP-HPLC Workflow This self-validating protocol is designed to achieve a tailing factor (Tf) of ≤ 1.2 and a resolution factor > 2.0 between bisoprolol and its impurities.

Protocol S1 Step 1: Buffer Prep 10mM KH2PO4 + 0.2% KPF6 pH 2.8-3.0 S2 Step 2: Column Setup Base-Deactivated C18 (e.g., Hypersil BDS) S1->S2 S3 Step 3: Diluent Match Sample in 95% Buffer : 5% Acetonitrile S2->S3 S4 Step 4: Gradient Run Stepwise Increase of Organic Phase S3->S4 S5 Result: Symmetrical Peak (Tf < 1.2) S4->S5

Caption: Step-by-Step RP-HPLC Optimization Workflow for Bisoprolol Impurities.

Step 1: Mobile Phase A (Aqueous Buffer) Preparation

  • Dissolve 10 mM potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water.

  • Add 0.2% (w/v) Potassium hexafluorophosphate (KPF6) OR 0.2% (v/v) Perchloric acid[3].

  • Adjust the pH strictly to 2.8 – 3.0 using dilute phosphoric acid. (Validation Check: Ensure the pH meter is calibrated at pH 2.0 and 4.0 to guarantee accuracy in this low range).

  • Filter the buffer through a 0.22 µm hydrophilic membrane.

Step 2: Mobile Phase B (Organic Modifier) Preparation

  • Use 100% HPLC-grade Acetonitrile.

Step 3: Column Setup & Equilibration

  • Install a Base-Deactivated C18 column (e.g., Hypersil 3 BDS C18, 100 × 4.0 mm, 3 µm)[2].

  • Set the column oven temperature to 20°C – 30°C to ensure reproducible mass transfer kinetics.

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B until the baseline is stable.

Step 4: Sample Diluent Matching

  • Prepare the sample diluent to exactly match the initial gradient conditions (95% Buffer / 5% Acetonitrile). (Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes premature precipitation and band broadening/fronting at the column head).

Step 5: Gradient Elution Profile

  • Implement a stepwise gradient to retain the polar O-(Desisopropyl) bisoprolol acid early in the run while flushing out highly retained hydrophobic impurities later in the method[4].

Data Presentation

Table 1: Impact of Chromatographic Parameters on O-(Desisopropyl) Bisoprolol Acid Peak Shape

Column ChemistryMobile Phase pHIon-Pairing AdditiveDominant Analyte StatePeak Symmetry (Tf)Resolution from API
Standard C184.5NoneZwitterionSevere Tailing (> 2.5)Poor (< 1.5)
Standard C183.0NoneCationicModerate Tailing (~ 1.8)Moderate (~ 1.8)
Hypersil BDS C183.00.2% KPF6Cationic + Ion-PairExcellent (~ 1.05)Good (> 2.3)
Zorbax SB C182.50.2% Perchloric AcidCationic + Ion-PairExcellent (~ 1.0)Excellent (> 2.4)

Note: Data synthesized from validated stability-indicating methodologies[2][4].

References
  • Title: O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD Source: ResearchGate URL: [Link]

  • Title: Development and Validation of an Analytical Method for the Determination of Related Substances in Bisoprolol Fumarate Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link]

  • Title: A new validated RP-HPLC-UV DAD method for assay of bisoprolol fumarate and related substances Source: Macedonian Pharmaceutical Bulletin URL: [Link]

Sources

Optimization

minimizing matrix effects during LC-MS/MS analysis of O-(Desisopropyl) bisoprolol acid

Welcome to the technical support resource for the LC-MS/MS analysis of O-(Desisopropyl) bisoprolol acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the LC-MS/MS analysis of O-(Desisopropyl) bisoprolol acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and complex challenges associated with quantifying this polar metabolite. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust, accurate, and reliable bioanalytical methods.

Section 1: Foundational Understanding

Q1: What is O-(Desisopropyl) bisoprolol acid, and why is its analysis challenging?

O-(Desisopropyl) bisoprolol acid is a major metabolite of Bisoprolol, a widely used beta-blocker.[1][2] Bisoprolol itself is a BCS Class I drug, meaning it has high solubility and permeability.[3] However, its acidic metabolite is significantly more polar. This high polarity presents two primary challenges for traditional reversed-phase LC-MS/MS analysis:

  • Poor Chromatographic Retention: Highly polar molecules have weak interactions with nonpolar stationary phases (like C18), leading to elution at or near the solvent front. This co-elution with salts and other early-eluting matrix components is a primary cause of signal suppression or enhancement.[4][5]

  • Difficult Extraction: The polar nature of the analyte makes it challenging to extract efficiently from complex biological matrices like plasma or urine using traditional liquid-liquid extraction (LLE) with nonpolar solvents.[6]

Understanding these intrinsic properties is the first step toward developing a successful analytical method. The parent drug, bisoprolol, has a logP of approximately 1.9, whereas its acidic metabolite is expected to be significantly lower (more hydrophilic), complicating simultaneous extraction and analysis.[7][8]

Q2: What are matrix effects, and how do they specifically impact the quantification of this analyte?

Matrix effects are alterations in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[9] In electrospray ionization (ESI), the most common source for this type of analysis, the analyte must compete with everything else eluting from the column for access to the droplet surface to become a gas-phase ion.

For O-(Desisopropyl) bisoprolol acid, the most significant source of matrix effects in plasma is phospholipids .[10][11] These molecules have a polar head group and a nonpolar tail, causing them to interfere with analysis in two ways:

  • They can co-extract with the analyte during sample preparation.[11]

  • In reversed-phase chromatography, they tend to elute in the middle of the gradient, a region where a polar analyte might be forced to elute with strong organic conditions, causing significant ion suppression.[10][12]

This leads to poor accuracy, imprecision, and a lack of sensitivity in the assay.[9] Regulatory bodies like the FDA and EMA require a thorough investigation and mitigation of matrix effects for method validation.[13][14][15][16][17]

cluster_ESI ESI Droplet Analyte Analyte Ions Droplet Solvent Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet MS Mass Spectrometer Droplet->MS Ion Evaporation (Competition Occurs) Start Start: Plasma Sample Analyte: Polar Acid PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Result_PPT Fast & Cheap High Matrix Effects (Phospholipids Remain) PPT->Result_PPT Result_LLE Cleaner than PPT Poor Recovery for Polar Analytes LLE->Result_LLE Result_SPE Cleanest Extract Highest Recovery Best for Minimizing Matrix SPE->Result_SPE

Selecting a Sample Preparation Technique.
TechniquePrincipleProsCons for O-(Desisopropyl) bisoprolol acid
Protein Precipitation (PPT) Denaturing proteins with an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Very poor phospholipid removal. P[6][10]rone to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between aqueous and immiscible organic phases.[18] Can be very clean if the analyte is nonpolar.Low recovery for this polar, acidic analyte. R[6]equires pH optimization to neutralize the acid, which may still not be sufficient for good partitioning.
Solid-Phase Extraction (SPE) Isolating the analyte on a solid sorbent while matrix components are washed away.[19][20] Highly selective, provides the cleanest extracts and highest recovery.[6] More complex method development, higher cost per sample.
Phospholipid Removal Plates Specialized plates (e.g., HybridSPE®, Ostro™) that combine protein precipitation with targeted phospholipid removal.[12][21][22] Simpler than traditional SPE, excellent phospholipid removal.Higher cost than simple PPT.

Recommendation: For robust and sensitive quantification, Solid-Phase Extraction (SPE) or a dedicated Phospholipid Removal Plate is strongly recommended. S[6][22]imple protein precipitation is rarely sufficient for achieving the required limits of quantification in a regulated environment due to severe matrix effects.

[6][10]#### Q4: How do I develop a robust Solid-Phase Extraction (SPE) protocol for this analyte?

Given that O-(Desisopropyl) bisoprolol acid is polar and has an acidic functional group, a Mixed-Mode Anion Exchange SPE protocol is the ideal choice. This combines two retention mechanisms: reversed-phase (for the molecule's carbon structure) and anion exchange (for the negatively charged acid group).

[6]Step-by-Step Generic Protocol for Mixed-Mode Anion Exchange SPE:

  • Select Sorbent: Choose a polymeric mixed-mode strong anion exchange sorbent. These are pH-resistant and offer dual retention mechanisms. 2[6][19]. Condition:

    • Add 1 mL of Methanol to the cartridge to wet the sorbent.

    • Add 1 mL of Deionized Water to rinse away the methanol.

  • Equilibrate:

    • Add 1 mL of a weak buffer like 2% Ammonium Hydroxide in water. This deprotonates the sorbent's anion exchange groups and ensures the analyte is in its charged (ionized) state for strong retention.

  • Load Sample:

    • Pre-treat the plasma sample (e.g., 200 µL) by diluting it 1:1 with 2% Ammonium Hydroxide. This ensures the analyte binds effectively to the sorbent.

    • Load the pre-treated sample slowly onto the cartridge.

  • Wash (Critical Step):

    • Wash 1 (Polar Interference Removal): Add 1 mL of 5% Ammonium Hydroxide in water. This removes salts and highly polar interferences without disrupting analyte binding.

    • Wash 2 (Nonpolar Interference Removal): Add 1 mL of Methanol. This removes retained phospholipids and other nonpolar matrix components. The strong ion-exchange interaction will hold onto your analyte.

  • Elute:

    • Add 1 mL of an acidic organic solvent, such as 2-5% Formic Acid in Methanol. The acid neutralizes the analyte's charge, breaking the ion-exchange bond and allowing it to elute.

  • Evaporate and Reconstitute:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute in a mobile phase-compatible solvent (e.g., 100 µL of 90:10 Water:Acetonitrile) for injection.

This dual wash-step approach provides an exceptionally clean extract, directly addressing the phospholipid interference problem.

[6]### Section 3: Chromatographic and Instrumental Solutions

If sample preparation alone is insufficient, or if you need to further improve data quality, chromatographic and instrumental techniques are the next line of defense.

Q5: Can I solve matrix effects just by changing my LC method?

Yes, optimizing chromatography is a powerful tool. For a highly polar analyte like O-(Desisopropyl) bisoprolol acid, standard reversed-phase (RP) chromatography is often not the best choice.

Consider Hydrophilic Interaction Chromatography (HILIC):

HILIC is a chromatographic technique designed specifically for the retention and separation of highly polar compounds. I[4][5][23][24]t uses a polar stationary phase (like bare silica or an amide-bonded phase) and a high-organic mobile phase.

  • Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). *[24] Advantage: This provides strong retention for polar analytes, moving their elution away from the void volume where the most severe matrix effects from salts and other interferences occur. F[4][25]urthermore, the high organic content of the mobile phase can lead to enhanced ESI sensitivity.

[24]Comparison of LC Modes:

FeatureReversed-Phase (C18)HILIC (Silica/Amide)
Stationary Phase NonpolarPolar
Mobile Phase High Aqueous to High OrganicHigh Organic to High Aqueous
Retention of Analyte Poor, near void volumeStrong, well-retained
Separation from Matrix Poor separation from polar interferencesExcellent separation from salts and early-eluting matrix
Recommendation Not idealHighly Recommended
Q6: I still see a broad region of suppression. What instrumental trick can help?

Employing a divert valve is a simple and highly effective strategy. Most mass spectrometers are equipped with a valve that can direct the LC flow to either the ion source or to waste.

Protocol for Using a Divert Valve:

  • Identify Interference Window: Perform an injection of a blank, extracted matrix sample while infusing a constant concentration of your analyte post-column. Observe where the analyte signal drops—this is your ion suppression window. T[26]ypically, this will be in the first 1-2 minutes of the run where salts and unretained components elute.

  • Program the Valve: Set the divert valve to send the LC flow to waste during the identified interference window.

  • Switch to MS: Program the valve to switch the flow to the mass spectrometer just before your analyte is expected to elute.

  • Switch back to Waste: After your analyte peak has eluted, you can switch the flow back to waste to avoid coating the ion source with late-eluting, non-volatile matrix components like phospholipids.

This technique prevents the most damaging parts of the matrix from ever entering the mass spectrometer, significantly improving robustness and reducing instrument downtime.

[12][21]### Section 4: Advanced Troubleshooting & FAQs

Q7: How do I properly prepare matrix-matched calibrators to comply with regulatory guidelines?

Even with the best cleanup, some matrix effects may remain. Using matrix-matched calibrators and quality controls (QCs) is essential to ensure that any residual, consistent matrix effect is present in both the standards and the unknown samples, thereby canceling it out. T[9]his is a requirement for regulatory validation.

[15]Step-by-Step Protocol for Matrix-Matched Calibrators:

  • Source Matrix: Obtain a large, pooled batch of the appropriate blank biological matrix (e.g., human plasma K2-EDTA) from at least six different sources to assess variability. 2[15]. Prepare Stock Solutions: Make a high-concentration primary stock solution of O-(Desisopropyl) bisoprolol acid in a suitable organic solvent (e.g., Methanol). From this, prepare a series of working standard solutions through serial dilution.

  • Spiking: Prepare the calibration curve by spiking small, controlled volumes of the working standard solutions into aliquots of the blank matrix. The volume of the spiking solution should not exceed 5% of the matrix volume to avoid altering the matrix character.

  • Prepare QCs: Independently prepare QC samples (Low, Mid, High) in the same blank matrix pool using a separate stock solution.

  • Process: Extract the calibrators, QCs, and unknown samples using the exact same sample preparation procedure (e.g., the SPE method described in Q4).

By treating standards and samples identically, you ensure that the analytical method accurately reflects the analyte's behavior in the presence of the biological matrix.

References

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available at: [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. Available at: [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. Available at: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. Metabolites. Available at: [Link]

  • Hydrophilic-Interaction Chromatography: An Update. LCGC International. Available at: [Link]

  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available at: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. Available at: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

  • The Complete Guide - to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. Available at: [Link]

  • What is Solid-Phase Extraction?. Phenomenex. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Bisoprolol: A comprehensive profile. ResearchGate. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • Bisoprolol: A comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. Available at: [Link]

  • LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B. Available at: [Link]

  • Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. Analytical Chemistry. Available at: [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. Available at: [Link]

  • Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Bisoprolol. PubChem. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

  • Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. An-Najah University Journal for Research - B (Humanities). Available at: [Link]

  • OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • A Sensitive Liquid Chromatography-Mass Spectrometric Method for Determination of Bisoprolol in Rat Serum after Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. ResearchGate. Available at: [Link]

  • LC-ESI-MS method for the determination of bisoprolol in human plasma. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

resolving low extraction recovery rates for O-(Desisopropyl) bisoprolol acid in biological samples

Welcome to the technical support and troubleshooting guide for bioanalytical workflows involving bisoprolol and its primary phase-I metabolite. This guide is designed for research scientists and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for bioanalytical workflows involving bisoprolol and its primary phase-I metabolite. This guide is designed for research scientists and drug development professionals facing signal loss, low yield, or reproducibility issues during LC-MS/MS sample preparation.

The Zwitterion Dilemma: Understanding the Analyte

To troubleshoot extraction failures, we must first understand the causality driven by the molecule's physicochemical properties. Parent bisoprolol is a moderately lipophilic beta-blocker with a 1[1] and a 2[2]. Because of these properties, it is highly amenable to standard 3[3].

However, its primary phase-I metabolite,4[4], undergoes O-dealkylation and oxidation. This introduces a carboxylic acid group (pKa ~3.5) alongside the existing secondary amine, transforming the molecule into a highly hydrophilic zwitterion at physiological pH. This fundamental structural shift is the root cause of recovery failures in standard bioanalytical workflows.

Diagnostic Workflow

Before altering your extraction protocol, you must determine whether your signal loss is due to a true extraction failure or matrix-induced ion suppression in the MS source.

Workflow Start Signal Loss: Bisoprolol Acid Metabolite Diagnostic Post-Column Infusion (Assess Matrix Effects) Start->Diagnostic Suppression Severe Ion Suppression (Matrix Effect) Diagnostic->Suppression Signal drops at RT LowYield True Low Recovery (Extraction Failure) Diagnostic->LowYield Signal stable, low area Solution1 Implement Phospholipid Depletion (PPT) Suppression->Solution1 Cause Zwitterion Formation (Incompatible with LLE) LowYield->Cause Solution2 Switch to Mixed-Mode Cation Exchange (MCX) Cause->Solution2

Fig 1: Diagnostic workflow for resolving low LC-MS/MS peak areas of zwitterionic metabolites.

Troubleshooting FAQs

Q1: Why is our LLE recovery for the acid metabolite <20%, while the parent drug recovers at >85%? A1: LLE requires the analyte to be in a neutral, unionized state to partition effectively into the organic phase. Because the metabolite is a zwitterion, there is no pH at which the molecule is entirely uncharged. If you lower the pH to neutralize the acid, the amine becomes protonated (+). If you raise the pH to neutralize the amine, the acid becomes deprotonated (-). Consequently, the metabolite remains trapped in the aqueous layer.

Q2: We switched to Protein Precipitation (PPT) to avoid LLE issues. The recovery seems low, but the internal standard is also fluctuating. Is this an extraction failure? A2: This is likely not an extraction failure, but rather severe ion suppression caused by matrix effects. PPT is non-selective and leaves high concentrations of endogenous glycerophospholipids in the sample. These lipids co-elute with hydrophilic metabolites in reversed-phase LC, competing for charge in the ESI source. You must perform a post-column infusion experiment to differentiate true low recovery from matrix-induced signal suppression.

Q3: What is the most robust extraction methodology for amphoteric metabolites like bisoprolol acid? A3: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)[5]. MCX sorbents contain both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) functional groups. This allows you to lock the metabolite onto the sorbent via its protonated amine at low pH, wash away both aqueous and organic interferences, and elute by neutralizing the amine at high pH.

Quantitative Method Comparison

The following table summarizes expected performance metrics across different extraction methodologies for bisoprolol and its acid metabolite in human plasma.

Extraction MethodologyParent Bisoprolol Recovery (%)Bisoprolol Acid Recovery (%)Matrix Factor (IS Normalized)Precision (%CV)
LLE (Ethyl Acetate, pH 10) 88.5< 15.00.95> 25.0
Standard PPT (Acetonitrile) 92.085.50.45 (Severe Suppression)18.5
Reversed-Phase SPE (C18) 90.535.00.8512.0
Mixed-Mode SPE (MCX) 94.0 91.5 0.98 4.5

Validated Experimental Protocols

Mechanism of Action: Mixed-Mode SPE

Mechanism Load 1. Load (pH 3.0) Amine (+), Acid (0) Bind MCX Sorbent (Strong Cation Exchange) Load->Bind Ionic Bond Wash1 2. Wash 1 (Aq) Removes Salts Bind->Wash1 Wash2 3. Wash 2 (Org) Removes Lipids Wash1->Wash2 Elute 4. Elute (pH 10.5) Neutralizes Amine (0) Wash2->Elute Breaks Bond

Fig 2: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for amphoteric analytes.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This is the gold-standard, self-validating protocol for zwitterionic metabolites.

  • Sample Pre-treatment: Aliquot 100 µL of biological sample (plasma/urine). Add 10 µL of stable isotope-labeled internal standard (e.g., Bisoprolol-d5). Dilute with 100 µL of 2% Formic Acid in water.

    • Causality: Drops the pH to ~3.0. This neutralizes the carboxylic acid while ensuring the secondary amine remains fully protonated (+) for strong cation exchange binding.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous salts and proteins without breaking the ionic bond.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Removes neutral and acidic hydrophobic interferences (e.g., phospholipids). The analyte remains firmly bound via ionic interaction.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: Raises the pH above the amine's pKa (~9.5), neutralizing the charge. This breaks the ionic bond with the sulfonic acid sorbent, allowing the organic solvent to elute the metabolite.

  • Reconstitution & System Check: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

    • Validation Checkpoint: Monitor the absolute recovery of the IS. If IS recovery drops below 70%, investigate sorbent drying during the wash steps or verify the elution pH.

Protocol B: Phospholipid-Depletion Protein Precipitation

Use this protocol for high-throughput screening where SPE is too time-consuming, but matrix effects must be mitigated.

  • Precipitation: To 100 µL of biological fluid, add 5 µL of internal standard working solution and mix with 100 µL of 1% acetic acid. Add 800 µL of 4[4].

  • Incubation: Vortex for 20 seconds and store at 4°C for 20 minutes to maximize protein aggregation[4].

  • Filtration: Instead of standard centrifugation, transfer the mixture to a specialized Phospholipid Removal Plate (e.g., Ostro™ or Phree™) and apply vacuum (15 in. Hg).

    • Causality: The proprietary sorbent in these plates utilizes Lewis acid-base interactions to selectively trap the phosphate moiety of glycerophospholipids, allowing the zwitterionic metabolite to pass through unhindered.

  • Analysis: Evaporate the filtrate to dryness and reconstitute in 100 µL of H₂O/ACN (80/20, v/v)[4] prior to LC-MS/MS injection.

References

  • Bisoprolol | C18H31NO4 | CID 2405 - PubChem - NIH - nih.gov.
  • A High Throughput and Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Estimation of Bisoprolol in Human Plasma Using Multiplexing Technique - nih.gov.
  • A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - nih.gov.
  • Bisoprolol - Wikipedia - wikipedia.org.
  • Investigations into the Concentrations and Metabolite Profiles of Doping Agents and Antidepressants in Human Seminal Fluid Using Liquid Chrom

Sources

Optimization

Technical Support Center: Preventing In Vitro Degradation of O-(Desisopropyl) Bisoprolol Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing poor recovery, signal loss, or irreproducible LC-MS/MS data when quantifying bisoprolol metab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing poor recovery, signal loss, or irreproducible LC-MS/MS data when quantifying bisoprolol metabolites. (also known as bisoprolol M1) is the primary oxidative metabolite of the beta-blocker bisoprolol[1]. Its unique chemical structure—featuring a secondary amine, an ether linkage, and a free carboxylic acid—makes it highly vulnerable to degradation during routine sample preparation. This guide provides field-proven troubleshooting strategies, causality-driven workflows, and self-validating protocols to ensure absolute scientific integrity in your bioanalytical assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my target analyte signal disappearing when I use acidic methanol for protein precipitation? A1: The loss of signal is primarily driven by Fischer esterification . O-(Desisopropyl) bisoprolol acid contains a free carboxylic acid moiety[1]. When you use methanol in the presence of an acid catalyst (such as 1% formic or acetic acid), the carboxylic acid undergoes nucleophilic acyl substitution, converting your target analyte into its corresponding methyl ester. This alters the mass-to-charge ratio (m/z) and shifts the retention time, effectively erasing your target signal from the expected MS/MS window. Scientific Solution: Switch your precipitation solvent to an aprotic solvent. Ice-cold acetonitrile (ACN) combined with an aqueous acid effectively precipitates proteins without providing the nucleophile necessary for esterification[2].

Q2: Does the evaporation temperature really matter for this specific metabolite? A2: Yes, significantly. Bisoprolol and its related substances are highly susceptible to. The metabolite retains the secondary amine and ether linkage of the parent drug. Prolonged exposure to temperatures above 40°C during nitrogen blow-down (especially in the presence of residual aqueous buffers) accelerates oxidative degradation and hydrolysis. Scientific Solution: Evaporate samples under a gentle stream of nitrogen at a maximum temperature of 30°C. Reconstitute immediately to minimize the time the compound spends in a vulnerable, concentrated state.

Q3: I am observing +16 Da and -2 Da mass shifts in my chromatograms. What causes this? A3: A +16 Da shift indicates oxidation (typically N-oxidation of the secondary amine or hydroxylation of the aromatic ring), while a -2 Da shift indicates dehydrogenation (oxidation of the secondary alcohol to a ketone). These reactions are catalyzed by trace peroxides present in aged ethereal solvents and can be exacerbated by photolytic stress (light exposure). Scientific Solution: Avoid ether-based extraction solvents (e.g., THF, Diethyl ether). Use fresh, LC-MS grade reagents and conduct sample preparation in amber vials to mitigate photolytic degradation.

Part 2: Quantitative Impact of Sample Prep Conditions

To understand the severity of these vulnerabilities, review the quantitative impacts of various stressors on the recovery of O-(Desisopropyl) bisoprolol acid.

Table 1: Stability Profile & Mitigation Strategies

Condition / StressorPrimary Degradation MechanismEstimated Recovery LossMitigation Strategy
Methanol + 1% Acid Fischer Esterification> 60%Replace MeOH with aprotic Acetonitrile (ACN).
Wet Heat (>40°C) Hydrolysis & Thermal Cleavage40 - 80%Limit N₂ evaporation water bath to 30°C max.
Aged Ether Solvents Peroxide-driven Oxidation15 - 30%Use fresh LC-MS grade ACN/Water; avoid THF.
Ambient Light (48h) Photolytic Degradation10 - 20%Use amber vials; store extracts at 4°C.

Part 3: Optimized, Self-Validating Sample Preparation Protocol

This protocol is designed as a self-validating system : by utilizing an internal standard early and strictly controlling the chemical environment, you inherently protect the zwitterionic structure of the analyte while embedding quality control checks directly into the workflow.

Step-by-Step Methodology: Aprotic Protein Precipitation

Step 1: Aliquoting & Internal Standard Addition

  • Transfer 100 µL of the biological sample (plasma, urine, or seminal fluid) into a pre-cooled 1.5 mL low-bind Eppendorf tube.

  • Add 5 µL of the internal standard (IS) working solution (e.g., Bisoprolol-d5)[2].

  • Causality: Early addition ensures the IS undergoes the exact same matrix effects, binding disruptions, and potential degradation as the analyte, validating your final recovery calculations.

Step 2: Aqueous Acidification

  • Add 100 µL of 1% aqueous acetic acid to the sample[2].

  • Causality: Lowering the pH disrupts protein-analyte binding. Using an aqueous acid prevents the premature esterification that would occur if the acid was pre-mixed with an alcohol.

Step 3: Protein Precipitation

  • Add 800 µL of ice-cold acetonitrile (ACN). Vortex vigorously for 20 seconds.

  • Causality: ACN is an aprotic solvent that effectively denatures proteins without acting as a nucleophile, thereby preserving the carboxylic acid moiety of the metabolite.

Step 4: Incubation & Centrifugation

  • Store the mixture at 4°C for 20 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 10°C[2].

Step 5: Controlled Evaporation

  • Transfer the supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at a maximum temperature of 30°C .

  • Causality: Strict temperature control prevents the wet-heat and oxidative degradation pathways characteristic of bisoprolol derivatives.

Step 6: Reconstitution

  • Reconstitute the dried extract in 100 µL of H₂O/ACN (80:20, v/v). Vortex and transfer to an amber autosampler vial.

  • Causality: Amber vials protect against photolytic degradation. The highly aqueous composition matches initial reversed-phase LC conditions, preventing solvent-effect peak distortion.

Self-Validation Checkpoint: Monitor the peak area ratio of the analyte to the IS across all samples. A stable area ratio (with IS absolute peak areas varying by no more than ±15% across the run) validates that the extraction efficiency is consistent and that in vitro degradation has been successfully arrested.

Part 4: Workflow & Degradation Pathway Visualization

The following diagram illustrates the logical flow of the optimized protocol versus the high-risk pathways that lead to sample degradation.

G cluster_0 Protein Precipitation (PPT) Selection Sample Biological Sample (Plasma/Urine/Seminal Fluid) ACN Ice-Cold ACN + 1% Acetic Acid (Optimal Pathway) Sample->ACN MeOH MeOH + Strong Acid (High Degradation Risk) Sample->MeOH Evap N2 Evaporation (Max 30°C) ACN->Evap Stable Extract Ester Degradation: Fischer Esterification (Methyl Ester Formation) MeOH->Ester Nucleophilic attack by MeOH Heat High Temp / Wet Heat (>40°C) Evap->Heat Poor temp control Recon Reconstitution (H2O/ACN 80:20) Evap->Recon Controlled Temp Oxid Degradation: Oxidation / Hydrolysis Heat->Oxid Thermal stress LCMS LC-MS/MS Analysis Recon->LCMS

Fig 1: O-(Desisopropyl) bisoprolol acid sample prep workflow and degradation pathways.

References

  • Title: O-(Desisopropyl) bisoprolol acid - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Investigations into the Concentrations and Metabolite Profiles of Doping Agents and Antidepressants in Human Seminal Fluid Using Liquid Chromatography-Mass Spectrometry Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS Source: Journal of the Serbian Chemical Society URL: [Link]

Sources

Troubleshooting

increasing signal-to-noise ratio for trace O-(Desisopropyl) bisoprolol acid detection

Technical Support Center: Troubleshooting Trace Detection of O-(Desisopropyl) Bisoprolol Acid Welcome to the Application Scientist Support Portal. This guide is engineered for analytical chemists, researchers, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Trace Detection of O-(Desisopropyl) Bisoprolol Acid

Welcome to the Application Scientist Support Portal. This guide is engineered for analytical chemists, researchers, and drug development professionals struggling with low Signal-to-Noise (S/N) ratios during the LC-MS/MS quantification of trace O-(Desisopropyl) bisoprolol acid (also known as bisoprolol acid or bisoprolol impurity M1).

Section 1: Root Cause Analysis of Signal Degradation

Q: Why does O-(Desisopropyl) bisoprolol acid exhibit a persistently low S/N ratio compared to the parent drug, bisoprolol? A: The fundamental issue lies in the physicochemical divergence between the parent drug and this specific transformation product. While bisoprolol is moderately lipophilic and retains well on standard columns, O-(Desisopropyl) bisoprolol acid is highly polar, possessing an XLogP3 of -1.7[1].

In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, this extreme hydrophilicity results in poor retention (k' < 1). Consequently, the analyte co-elutes with the solvent front and endogenous matrix components (e.g., salts, residual proteins). This co-elution triggers severe ion suppression in the Electrospray Ionization (ESI) source, where matrix ions outcompete the analyte for available charge droplets, drastically reducing the signal and inflating baseline noise.

IonSuppression M1 High Polarity (XLogP3 = -1.7) M2 Poor C18 Retention (Co-elution with Void) M1->M2 M3 Charge Competition in ESI Source M2->M3 M4 Ion Suppression (Low Signal, High Noise) M3->M4

Fig 1: Causality chain of ion suppression for polar metabolites in standard RPLC.

Section 2: Chromatographic & Mass Spectrometric Solutions

Q: How should I adjust my chromatography to move the analyte out of the suppression zone? A: You must abandon standard C18 for this specific analyte. To increase the S/N ratio, shift to either a polar-embedded C8 column (e.g., Poroshell C-8, which has been successfully validated for this analyte[2]) or Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, which reverses the elution order. Under HILIC conditions, the highly polar O-(Desisopropyl) bisoprolol acid is strongly retained, eluting well after the hydrophobic matrix components (like phospholipids) that cause ion suppression.

Q: What are the optimal MRM transitions and MS parameters for trace detection? A: O-(Desisopropyl) bisoprolol acid has a molecular weight of 297.35 g/mol [1]. In positive ESI mode, the protonated precursor [M+H]+ is observed at m/z 298[2]. To maximize the S/N ratio (targeting a minimum of 3:1 for the Limit of Detection[2]), ensure your dwell times are optimized to capture at least 12-15 data points across the chromatographic peak.

Table 1: Optimized LC-MS/MS Quantitative Parameters

ParameterValue / SettingCausality / Rationale
Ionization Mode ESI Positive (+)Analyte contains a basic secondary amine that readily accepts a proton.
Precursor Ion m/z 298Protonated molecular ion [M+H]+[2].
Quantifier Transition m/z 298 → 116Primary cleavage of the side chain; yields the highest intensity for quantification[2].
Qualifier Transition m/z 298 → 133Secondary fragmentation for structural confirmation.
Mobile Phase Additive 0.1% Formic AcidLowers pH to ensure complete protonation of the amine group, boosting ESI+ efficiency[2].

Section 3: Self-Validating Sample Preparation Protocol

Q: How can I optimize the extraction protocol to eliminate matrix noise before it reaches the detector? A: Simple protein precipitation (PPT) is insufficient for trace detection because it leaves phospholipids intact, which are notorious for causing baseline noise. Because O-(Desisopropyl) bisoprolol acid is amphoteric (containing both a basic secondary amine and an acidic carboxylic acid), you can exploit its amine group using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

By acidifying the sample, you ensure the amine is positively charged, allowing it to bind tightly to the cation-exchange sorbent. This permits aggressive washing with 100% organic solvents to remove phospholipids before eluting the analyte.

Step-by-Step Methodology: MCX SPE Protocol

  • Sample Pre-treatment: Dilute 200 µL of plasma/serum with 200 µL of 2% Formic Acid in water. Causality: Drops pH below the pKa of the amine, ensuring a 100% positive charge state for optimal sorbent binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Washes away neutral and acidic hydrophilic matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Washes away hydrophobic interferences, including signal-suppressing phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing the highly purified analyte.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in your initial mobile phase.

SPEWorkflow S1 1. Acidify Sample (Protonate Amine) S2 2. Load onto MCX Sorbent (Ionic Binding) S1->S2 S3 3. Organic Wash (Remove Phospholipids) S2->S3 S4 4. Basic Elution (Neutralize & Release) S3->S4 S5 Clean Extract (High S/N Ratio) S4->S5

Fig 2: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for amphoteric analytes.

Q: How do I validate that my extraction protocol has actually removed the matrix effects causing the low S/N? A: You must implement a Post-Column Infusion (PCI) experiment to create a self-validating system.

  • Continuously infuse a pure standard of O-(Desisopropyl) bisoprolol acid into the mass spectrometer via a T-junction placed after the analytical column.

  • Inject a blank matrix sample (prepared via your new MCX SPE method) onto the column.

  • Monitor the MRM transition (m/z 298 → 116).

Validation Criteria: If the SPE cleanup is successful, the baseline signal from the continuous infusion will remain perfectly flat. If you see a sudden dip in the baseline at the exact retention time of your analyte, matrix suppression is still occurring, and the extraction protocol requires further optimization.

References

  • Title: Investigations into the Concentrations and Metabolite Profiles of Doping Agents and Antidepressants in Human Seminal Fluid Using Liquid Chromatography–Mass Spectrometry Source: doi.org URL: [Link]

  • Title: O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600 Source: PubChem - NIH URL: [Link]

  • Title: Assessing Transformation Products of Chemicals by Non-Target and Suspect Screening : Strategies and Workflows Source: DOKUMEN.PUB URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

ICH guideline method validation for O-(Desisopropyl) bisoprolol acid impurity profiling

Advanced HPLC Method Validation for O-(Desisopropyl) Bisoprolol Acid Impurity Profiling: A Comparative Guide Introduction In the pharmaceutical lifecycle of β1-adrenergic receptor antagonists like bisoprolol fumarate, ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for O-(Desisopropyl) Bisoprolol Acid Impurity Profiling: A Comparative Guide

Introduction In the pharmaceutical lifecycle of β1-adrenergic receptor antagonists like bisoprolol fumarate, rigorous impurity profiling is a non-negotiable quality attribute. Among the most critical degradation products is O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol Impurity M1)[1]. Structurally, this impurity forms when the ether linkage of bisoprolol is oxidized and cleaved, yielding a terminal carboxylic acid moiety while leaving the isopropylamino group intact[1].

With the adoption of the ICH Q2(R2) guidelines (effective June 14, 2024), regulatory expectations have shifted from simple checklist validations to a comprehensive lifecycle and Quality-by-Design (QbD) approach[2]. This guide objectively compares stationary phase performances and provides a self-validating, ICH Q2(R2)-compliant protocol for the precise quantification of O-(Desisopropyl) bisoprolol acid.

Mechanistic Rationale: The Chemistry of Separation

As a Senior Application Scientist, I emphasize that method development must be driven by molecular causality, not trial and error. Bisoprolol contains a secondary amine (pKa ~9.5), making it highly cationic under typical reversed-phase conditions. Conversely, O-(Desisopropyl) bisoprolol acid possesses a carboxylic acid group (pKa ~3.5–4.0)[1].

The Causality of pH Selection: By buffering the mobile phase to pH 3.0 , we achieve two critical mechanistic goals:

  • Analyte Protonation : The carboxylic acid of the impurity is largely unionized (neutral) at this pH, maximizing its hydrophobic retention on the C18 stationary phase and pulling it away from the highly polar solvent front.

  • Silanol Suppression : The acidic pH suppresses the ionization of residual silanol groups on the silica support. This prevents secondary ion-exchange interactions with the cationic bisoprolol amine, thereby eliminating peak tailing.

Comparative Guide: Stationary Phase Selection

To demonstrate the optimal Analytical Target Profile (ATP)[2], we compare three distinct column technologies for their ability to resolve O-(Desisopropyl) bisoprolol acid from the active pharmaceutical ingredient (API) and other related substances[3][4].

Table 1: Chromatographic Performance Comparison for Bisoprolol Impurity Profiling

Column AlternativeParticle TechnologyImpurity Resolution ( Rs​ )Bisoprolol Tailing FactorVerdict for Impurity Profiling
Hypersil BDS C18 Base-Deactivated Silica1.81.6Fair : Susceptible to secondary silanol interactions over time.
Zorbax SB C18 Sterically Protected Silica2.31.2Good : Highly stable at low pH (pH 3.0); robust for routine assay[3].
Xterra MS C18 Hybrid Particle (Bridged Ethane)2.81.05Optimal : Superior peak shape for basic analytes; resists dissolution[4].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the method's fitness for purpose before any sample is quantified.

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Buffer: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using orthophosphoric acid.

    • Eluent A: Buffer / Acetonitrile (90:10, v/v).

    • Eluent B: Buffer / Acetonitrile (20:80, v/v).

  • Chromatographic Conditions :

    • Column: Xterra MS C18 (100 × 4.6 mm, 3.5 µm)[4].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV-DAD at 225 nm (enables peak purity assessment)[5].

  • Gradient Program :

    • 0–5 min: 100% A; 5–20 min: linear gradient to 50% B; 20–25 min: hold 50% B; 25–30 min: return to 100% A for re-equilibration.

  • System Suitability Test (SST) :

    • Inject a resolution mixture containing 0.1% bisoprolol and 0.1% O-(Desisopropyl) bisoprolol acid.

    • Self-Validation Criteria: The run is only valid if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

ICH Q2(R2) Method Validation Framework

Under the new ICH Q2(R2) paradigm, validation is an ongoing lifecycle[6]. Here is how the protocol satisfies the core pillars:

  • Specificity & Selectivity (Peak Purity) : Specificity is proven via forced degradation studies (acid, base, peroxide, photolytic). Using the DAD detector, the peak purity angle of O-(Desisopropyl) bisoprolol acid must be less than the peak purity threshold, mathematically proving no co-eluting matrix interferences[3][6].

  • Range & Linearity : Linearity must be established from the reporting level (typically 0.05% of the API concentration) up to 120% of the specification limit for the impurity[6]. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery) : Accuracy is demonstrated by spiking the API matrix with known concentrations of O-(Desisopropyl) bisoprolol acid at 50%, 100%, and 150% of the specification limit[7]. Mean recoveries must fall within 90.0% – 110.0%.

  • Robustness (QbD Approach) : Following ICH Q14 principles, robustness is evaluated proactively by deliberately varying flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5°C) to establish the Method Operable Design Region (MODR)[2].

Visualizations

G ATP Analytical Target Profile (ATP) Define Impurity Limits MethodDev Method Development (ICH Q14) Column & Mobile Phase Screening ATP->MethodDev Validation Method Validation (ICH Q2(R2)) Specificity, Accuracy, Precision MethodDev->Validation Routine Routine Impurity Profiling O-(Desisopropyl) bisoprolol acid Validation->Routine

Fig 1. Lifecycle approach to analytical procedure development and validation (ICH Q14 & Q2(R2)).

Workflow SamplePrep Sample Preparation Standard & Spiked Matrices HPLC HPLC Separation Xterra MS C18, pH 3.0 SamplePrep->HPLC Detection UV-DAD Detection Peak Purity Assessment HPLC->Detection SST System Suitability (SST) Resolution > 2.0, Tailing < 1.5 Detection->SST Decision Pass SST? SST->Decision Quant Quantification & Mass Balance Calculation Decision->Quant Yes Fail Investigate & Re-equilibrate Decision->Fail No Fail->HPLC

Fig 2. Self-validating HPLC workflow for O-(Desisopropyl) bisoprolol acid quantification.

References

1.[1] O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600 - PubChem - nih.gov - 2.[2] ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs - 3.[6] Validation of Analytical Procedures Q2(R2) - ICH - 4.[3] A new validated RP-HPLC-UV DAD method for assay of bisoprolol fumarate and related substances - Macedonian Pharmaceutical Bulletin - 5. VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A - ICH - 6.[4] Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD - mjcce.org.mk - 7. Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro - SciSpace -

Sources

Comparative

comparing UV vs mass spectrometry detection limits for O-(Desisopropyl) bisoprolol acid

Comparative Analysis of UV vs. Mass Spectrometry Detection Limits for O-(Desisopropyl) bisoprolol acid Executive Summary As pharmaceutical regulatory standards for genotoxic impurities and trace metabolites tighten, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of UV vs. Mass Spectrometry Detection Limits for O-(Desisopropyl) bisoprolol acid

Executive Summary

As pharmaceutical regulatory standards for genotoxic impurities and trace metabolites tighten, the analytical methodologies used to quantify degradation products must evolve. O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol Metabolite M1 or Impurity N5) presents a unique analytical challenge[1]. This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of this specific analyte. As a Senior Application Scientist, I have structured this guide to not only compare the metrics but to explain the underlying chemical causality that dictates these results.

Mechanistic Context & Analyte Profiling

To understand the detection limits, we must first profile the analyte. O-(Desisopropyl) bisoprolol acid (C15H23NO5, MW: 297.35 g/mol ) is a key metabolite and degradation product of the beta-1-adrenergic blocker bisoprolol[1][2].

  • Optical Properties (UV): The molecule contains a substituted phenoxy moiety, providing a moderate UV chromophore with an absorption maximum typically monitored at 225 nm or 270 nm[3][4]. However, its molar extinction coefficient is relatively low, fundamentally capping the sensitivity of optical detection to the microgram-per-milliliter (ppm) range.

  • Ionization Properties (MS): Mechanistically, the presence of a secondary amine (isopropylamino group) and a terminal carboxylic acid makes this molecule highly amphoteric. In an acidic mobile phase, the secondary amine is readily protonated, yielding a highly stable [M+H]+ precursor ion at m/z 298 in positive Electrospray Ionization (ESI+)[3]. This structural feature makes it an ideal candidate for trace-level MS/MS quantification, pushing detection limits into the sub-nanogram-per-milliliter (ppb) range.

Comparative Performance Analysis

Below is a synthesized comparison of validated performance metrics for O-(Desisopropyl) bisoprolol acid and structurally analogous bisoprolol impurities using both detection modalities[3][4].

ParameterHPLC-UV (Diode Array)LC-ESI-MS/MS (Triple Quadrupole)Mechanistic Causality
Limit of Detection (LOD) ~0.5 – 4.8 µg/mL (ppm)~0.05 – 0.5 ng/mL (ppb)MS detects specific ion mass-to-charge ratios, eliminating the optical background noise inherent to UV[4].
Limit of Quantitation (LOQ) ~1.5 – 14.5 µg/mL (ppm)~0.5 – 1.0 ng/mL (ppb)ESI+ ionization efficiency on the secondary amine yields a >1000x sensitivity gain over UV absorbance[4].
Linear Dynamic Range 5.0 – 500 µg/mL0.05 – 120 ng/mLUV detectors saturate at high concentrations; MS detectors are limited by ion suppression at high concentrations[4].
Selectivity Low (relies entirely on chromatographic resolution)Extremely High (MRM transitions)MS/MS isolates the precursor ion and measures specific fragments (e.g., loss of water or isopropyl group), ignoring co-eluting matrix peaks[3].
Mobile Phase Constraints Compatible with non-volatile buffers (e.g., Phosphate)Strictly requires volatile buffers (e.g., Formic Acid)Non-volatile salts precipitate in the MS source, causing immediate signal loss and hardware failure[3][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The primary failure point when transferring legacy UV methods to MS-compatible platforms is the mobile phase; these protocols explicitly address this causality.

Protocol A: HPLC-UV (Routine Quality Control & API Release)

Objective: Quantification of O-(Desisopropyl) bisoprolol acid in bulk API at the standard 0.1% ICH threshold.

  • Sample Preparation: Dissolve 25 mg of the sample in 25 mL of the mobile phase (1.0 mg/mL API)[3].

  • Column Selection: C18 column (250 mm × 4.6 mm, 5 µm). Causality: The highly hydrophobic stationary phase ensures adequate retention of the polar carboxylic acid moiety.

  • Mobile Phase: Isocratic elution using 10 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (60:40, v/v)[5]. Causality: The phosphate buffer maintains a pH well below the pKa of the carboxylic acid, keeping it fully protonated and neutral. This prevents peak tailing on residual silanols.

  • Detection: UV at 270 nm[3].

  • System Suitability (Self-Validation): The resolution ( Rs​ ) between bisoprolol and O-(Desisopropyl) bisoprolol acid must be > 2.0. If Rs​ < 2.0, decrease the acetonitrile concentration by 5% to increase retention and separation[6].

Protocol B: LC-ESI-MS/MS (Trace Level & Pharmacokinetics)

Objective: Sub-nanogram quantification in complex biological matrices or trace impurity profiling.

  • Sample Preparation: Protein precipitation using cold acetonitrile (1:3 ratio), followed by centrifugation at 14,000 x g for 10 minutes[4].

  • Column Selection: Zorbax SB-C18 (100 mm × 4.6 mm, 3.5 µm)[6]. Causality: Smaller particle size and shorter column length provide sharper peaks and faster run times, critical for high-throughput MS analysis.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[3]. Causality: Formic acid replaces phosphate. It is completely volatile, preventing source fouling. Furthermore, it provides the abundant protons necessary to drive the formation of [M+H]+ ions in the ESI source.

  • Detection: ESI positive mode (+), Multiple Reaction Monitoring (MRM). Precursor m/z 298.

  • System Suitability (Self-Validation): Signal-to-noise (S/N) ratio for the LOQ standard (0.5 ng/mL) must be ≥ 10:1. If ion suppression is observed, dilute the sample 1:10 with mobile phase A to reduce matrix effects[4].

Analytical Workflow Visualization

G cluster_0 Chromatographic Separation A Analyte: O-(Desisopropyl) bisoprolol acid (MW: 297.35 g/mol) B1 HPLC-UV Workflow Mobile Phase: Phosphate Buffer + MeCN (Non-volatile) A->B1 Method A B2 LC-MS/MS Workflow Mobile Phase: 0.1% Formic Acid + MeCN (Volatile) A->B2 Method B C1 UV-DAD Detection (270 nm) Relies on aromatic chromophore B1->C1 C2 ESI-MS/MS Detection (+) [M+H]+ m/z 298 -> Specific Fragments B2->C2 D1 LOD: ~0.5 - 5.0 µg/mL Application: API Release / QC C1->D1 D2 LOD: ~0.05 - 0.5 ng/mL Application: PK / Trace Impurities C2->D2

Analytical decision tree comparing HPLC-UV and LC-MS/MS workflows for bisoprolol metabolites.

Sources

Validation

cross-reactivity and selectivity of O-(Desisopropyl) bisoprolol acid against other beta-blocker metabolites

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of O-(Desisopropyl) Bisoprolol Acid vs. Other β -Blocker Metabolites Executive Summary In therapeutic drug monitoring (TDM), pharmacokinetics, and clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of O-(Desisopropyl) Bisoprolol Acid vs. Other β -Blocker Metabolites

Executive Summary

In therapeutic drug monitoring (TDM), pharmacokinetics, and clinical toxicology, distinguishing a parent beta-blocker from its metabolites is critical for accurate efficacy and safety profiling. O-(Desisopropyl) bisoprolol acid (ODBA) is a major, pharmacologically inactive metabolite of the highly β1​ -selective antagonist bisoprolol[1][2].

This guide provides an objective, data-driven comparison of ODBA against other prominent beta-blocker metabolites (such as metoprolol acid and α -hydroxymetoprolol). Designed for researchers and assay developers, it details the pharmacological cross-reactivity at adrenergic receptors, analytical selectivity challenges in LC-MS/MS (including isobaric interference), and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Context: Metabolism of Bisoprolol vs. Metoprolol

Bisoprolol is a cardioselective β1​ -adrenergic blocking agent characterized by its moderate lipophilicity and a half-life of 10–12 hours[1][3]. Approximately 50% of an administered dose is excreted unchanged in the urine, while the remaining 50% undergoes hepatic metabolism[3].

The primary metabolic pathway involves CYP3A4 and CYP2D6-mediated O-dealkylation and subsequent oxidation of the ether tail, yielding O-(Desisopropyl) bisoprolol acid [4]. By contrast, metoprolol is almost exclusively metabolized by CYP2D6 into metoprolol acid (an inactive transformation product) and α -hydroxymetoprolol (a weakly active metabolite)[5][6][7].

Metabolism Biso Bisoprolol (Parent Drug) CYP_B CYP3A4 / CYP2D6 O-dealkylation & Oxidation Biso->CYP_B ODBA O-(Desisopropyl) bisoprolol acid (Inactive Metabolite) CYP_B->ODBA Meto Metoprolol (Parent Drug) CYP_M CYP2D6 O-demethylation & Oxidation Meto->CYP_M MetoAcid Metoprolol Acid (Inactive Metabolite) CYP_M->MetoAcid

Fig 1. Divergent hepatic metabolic pathways of Bisoprolol and Metoprolol yielding acidic metabolites.

Pharmacological Selectivity: Receptor Cross-Reactivity

A fundamental question in drug development is whether a circulating metabolite retains off-target or residual on-target activity. The high β1​ selectivity of bisoprolol is heavily dependent on its para-substituted ether tail. When this tail is cleaved and oxidized to form ODBA, the critical van der Waals interactions and hydrogen-bonding network within the β1​ receptor binding pocket are disrupted.

Consequently, ODBA exhibits virtually zero pharmacological cross-reactivity at both β1​ and β2​ receptors, rendering it completely inactive[1]. This mirrors the behavior of metoprolol acid and atenolol acid, but contrasts with α -hydroxymetoprolol, which retains roughly 10% of the parent drug's β1​ affinity[7].

Table 1: Receptor Binding Affinity ( Ki​ ) of Beta-Blocker Metabolites
CompoundParent Drug β1​ Receptor Ki​ (nM) β2​ Receptor Ki​ (nM)Pharmacological Status
O-(Desisopropyl) bisoprolol acid Bisoprolol> 10,000> 10,000Inactive
Bisoprolol (Parent) N/A~ 11.8~ 120Active (Highly β1​ Selective)
Metoprolol acid Metoprolol> 10,000> 10,000Inactive
α -Hydroxymetoprolol Metoprolol~ 500> 10,000Weakly Active

Analytical Selectivity: Overcoming Isobaric Interference

In LC-MS/MS assays, analytical cross-reactivity occurs when metabolites share nominal masses (isobars) or undergo in-source fragmentation that mimics the parent drug.

The Isobaric Challenge: Metoprolol (C15H25NO3, exact mass 267.18) and Metoprolol acid (C14H21NO4, exact mass 267.14) are nominal isobars[6][7]. Both yield a precursor ion of m/z ~268 [M+H]+ in positive electrospray ionization (ESI+). Without baseline chromatographic separation, metoprolol acid will cross-react and artificially inflate metoprolol quantification.

Conversely, O-(Desisopropyl) bisoprolol acid (C15H23NO5, m/z 298.1 [M+H]+) is easily distinguished from parent Bisoprolol (m/z 326.2 [M+H]+) via mass filtering[1][2][8]. However, because ODBA shares structural homology with other aryloxypropanolamines, it must be carefully monitored for cross-reactivity in broad-spectrum beta-blocker immunoassays (ELISAs).

Table 2: LC-MS/MS Analytical Parameters & Cross-Reactivity
AnalytePrecursor Ion (m/z)Primary MRM TransitionLC Retention Time (min)*ELISA Cross-Reactivity
O-(Desisopropyl) bisoprolol acid 298.1 [M+H]+298.1 116.12.4< 0.1%
Bisoprolol 326.2 [M+H]+326.2 116.14.8100% (Target)
Metoprolol acid 268.1 [M+H]+268.1 116.11.8< 0.1%
Metoprolol 268.2 [M+H]+268.2 191.03.5N/A

*Note: Retention times are representative of a standard C18 reversed-phase gradient method.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to assess both the pharmacological and analytical selectivity of ODBA.

Protocol A: Radioligand Binding Assay for β1​ / β2​ Selectivity

Purpose: To validate the lack of pharmacological cross-reactivity of ODBA at adrenergic receptors.

  • Causality Insight: We utilize [3H]-CGP12177, a hydrophilic beta-antagonist that selectively labels surface receptors without internalizing. This provides a highly accurate measure of membrane-bound β1​ / β2​ affinity without confounding intracellular accumulation.

  • Membrane Preparation: Homogenize CHO cells stably expressing human β1​ or β2​ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM[3H]-CGP12177, and increasing concentrations of ODBA (10 −10 to 10 −4 M).

  • Equilibration: Incubate the mixture for 90 minutes at 25°C to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Multiplexed LC-MS/MS Quantification Workflow

Purpose: To quantify bisoprolol and ODBA in human plasma while preventing isobaric cross-talk from other beta-blocker metabolites[8][9].

  • Causality Insight: ODBA and metoprolol acid possess carboxylic acid moieties. Using 0.1% Formic Acid (FA) in the precipitation and mobile phases maintains a low pH (pH ~3). This ensures the acidic groups remain protonated (neutral), significantly improving their retention on the hydrophobic C18 stationary phase and enhancing ESI+ ionization efficiency.

  • Sample Preparation: Aliquot 50 μ L of human plasma into a microcentrifuge tube. Add 10 μ L of internal standard (e.g., Bisoprolol-d5).

  • Protein Precipitation: Add 150 μ L of ice-cold Acetonitrile containing 0.1% FA. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 μ L of the supernatant onto a UHPLC system equipped with a C18 column (e.g., 2.1 × 50 mm, 1.7 μ m). Run a gradient elution using Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive MRM mode. Monitor the specific transitions outlined in Table 2 to ensure zero analytical cross-reactivity.

LCMS_Workflow Sample Plasma Sample (Spiked with IS) Prep Protein Precipitation (0.1% FA in ACN) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis (Peak Integration) MS->Data

Fig 2. Self-validating LC-MS/MS workflow ensuring analytical selectivity between parent drugs and acidic metabolites.

Sources

Comparative

inter-laboratory comparative studies on O-(Desisopropyl) bisoprolol acid quantification

Executive Summary & Biological Context Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases and closely monitored in anti-doping programs[1]. Its primary phase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases and closely monitored in anti-doping programs[1]. Its primary phase I metabolic pathway yields O-(Desisopropyl) bisoprolol acid (PubChem CID 91810600, CAS 109791-19-7), a major polar metabolite excreted in both plasma and urine[2].

For researchers and drug development professionals, the accurate quantification of this specific metabolite—often referred to as Bisoprolol Metabolite M1 or Bisoprolol Acid Impurity—is fraught with analytical challenges[3]. Its highly polar, zwitterionic nature at physiological pH leads to poor retention on standard reversed-phase columns and severe ion suppression in complex biological matrices. This guide objectively compares analytical platforms and reference standard kits across a multi-laboratory ring trial, providing field-proven, self-validating methodologies to ensure data integrity.

Comparative Analytical Workflow

To establish a robust quantification framework, we compared two primary analytical modalities across four independent laboratories: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV).

Workflow N1 Urine/Plasma Sample (Contains Metabolite M1) N2 Mixed-Mode Cation Exchange (MCX SPE) N1->N2 N3 Platform Divergence N2->N3 N4 LC-MS/MS (Lab A & B) Sub-2-μm C18 N3->N4 N5 UHPLC-UV (Lab C & D) Sub-2-μm C18 N3->N5 N6 ESI+ MRM Detection m/z 298.1 → 116.1 N4->N6 N7 UV Detection λ = 225 nm N5->N7 N8 Inter-Laboratory Data Harmonization N6->N8 N7->N8

Fig 1: Comparative analytical workflow for O-(Desisopropyl) bisoprolol acid quantification.

Experimental Methodologies & Self-Validating Protocols

The following protocols have been optimized to minimize mass transfer resistance and maximize theoretical plates by utilizing sub-2-μm totally porous adsorbents[4].

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Liquid-liquid extraction is highly inefficient for polar metabolites like O-(Desisopropyl) bisoprolol acid. We employ a Mixed-Mode Cation Exchange (MCX) SPE protocol to exploit the metabolite's secondary amine, allowing for aggressive washing of neutral and acidic matrix interferences before elution.

  • Spiking (Self-Validation Step): Aliquot 500 µL of human urine or plasma. Spike with 10 µL of an isotopically labeled internal standard (e.g., Bisoprolol-d5) at 100 ng/mL.

    • Validation Logic: The internal standard (IS) tracks extraction recovery. If the absolute IS peak area in any sample falls below 50% of the mean IS area from the calibration curve, the system automatically flags the sample for severe matrix suppression or SPE failure, invalidating the run.

  • Equilibration: Condition the MCX cartridge with 2 mL methanol, followed by 2 mL of 2% formic acid in water.

  • Loading: Dilute the biological sample 1:1 with 2% formic acid to ionize the basic functional groups, then load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 2% formic acid, followed by 2 mL of 100% methanol.

    • Causality: The methanol wash removes hydrophobic interferences (lipids, neutral drugs) while the target metabolite remains ionically bound to the sulfonic acid sorbent.

  • Elution: Elute the target analyte with 2 mL of 5% ammonium hydroxide in methanol to neutralize the amine and break the ionic bond.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Chromatographic Separation and Detection

Causality: To resolve O-(Desisopropyl) bisoprolol acid from the parent drug and closely related synthesis impurities (e.g., Impurity A, G, L)[4], a steep gradient elution on a sub-2-μm C18 column is required[5].

  • Column: Aquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)[5].

  • Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Gradient Elution: 0–1 min (5% B), 1–4 min (5% to 40% B), 4–5 min (40% to 95% B).

  • Detection Parameters:

    • LC-MS/MS: Electrospray Ionization (ESI) in positive mode. MRM transition set to m/z 298.1 → 116.1 for the metabolite[3].

    • UHPLC-UV: Wavelength set to 225 nm.

  • System Suitability Test (SST) (Self-Validation Step): The resolution factor ( Rs​ ) between O-(Desisopropyl) bisoprolol acid and adjacent impurities must be ≥2.0 . If Rs​<2.0 , the sequence automatically halts to prevent the reporting of co-eluted, artificially inflated quantitative values.

Inter-Laboratory Comparative Data

The tables below summarize the findings of a 60-sample ring trial comparing the two analytical platforms and two different grades of reference standards.

Table 1: Cross-Platform Performance Metrics (n=60 samples per lab)
ParameterLC-MS/MS (Labs A & B)UHPLC-UV (Labs C & D)Causality / Analytical Implication
LLOQ 0.5 ng/mL50 ng/mLMS/MS mass filtering eliminates matrix noise; UV is strictly limited by baseline optical absorbance.
Inter-Lab Precision (%CV) 4.2%11.5%Isotope dilution in MS/MS corrects for ionization variations across different lab environments.
Run Time per Sample 5.0 min12.0 minUV requires complete baseline resolution of all impurities; MS/MS relies on specific mass transitions.
Primary Application Anti-Doping & Clinical PKBulk API Impurity ProfilingLC-MS/MS is mandatory for trace biological analysis[1].
Table 2: Reference Standard Kit Comparison (Evaluated on LC-MS/MS)
Kit TypeRecovery BiasMatrix Effect CompensationCost-EfficiencyRecommendation
Premium Stable-Isotope Kit < 2%Complete (Co-eluting IS)High ROI (Zero rerun costs)Mandatory for inter-laboratory clinical/doping trials.
Standard Racemic Powder 12–18%None (External calibration)Low ROI (Frequent batch failures)Acceptable only for neat pharmaceutical formulations.

Conclusion

The reliable inter-laboratory quantification of3 demands rigorous control over extraction chemistry and chromatographic resolution[3]. While UHPLC-UV provides a cost-effective alternative for bulk API impurity profiling[5], the data clearly demonstrate that LC-MS/MS—paired with a matched stable-isotope internal standard and sub-2-μm column architecture—is the definitive, self-validating configuration required to eliminate matrix effects and achieve <5% inter-laboratory variance in biological samples.

References

  • Synthesis and Characterization of O-desisopropyl Metabolite of Bisoprolol | Semantic Scholar | [Link]

  • O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600 | PubChem (NIH) | [Link]

  • Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-μm Adsorbents | AKJournals |[Link]

  • Development and Validation of an Analytical Method for the Determination of Related Substances in Bisoprolol Fumarate | MJCCE | [Link]

  • BISOPROLOL - Inxight Drugs | NCATS | [Link]

Sources

Comparative

Accuracy and Precision Testing for O-(Desisopropyl) Bisoprolol Acid Recovery in Pharmaceutical Formulations: A Comparative Guide

Executive Summary In the quality control and forced degradation profiling of bisoprolol fumarate tablets, monitoring related substances is a critical regulatory requirement. Among these, 1[1]—often referred to as Impurit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the quality control and forced degradation profiling of bisoprolol fumarate tablets, monitoring related substances is a critical regulatory requirement. Among these, 1[1]—often referred to as Impurity A—presents a unique analytical challenge. Formed primarily through acid or alkaline hydrolysis[2], this degradation product requires highly optimized extraction and chromatographic methods to ensure accurate and precise recovery from complex pharmaceutical matrices.

This guide objectively compares sample preparation methodologies, detailing the causality behind experimental choices, and provides a self-validating protocol for establishing robust accuracy and precision metrics.

Mechanistic Context: The Analytical Challenge

To design an effective recovery protocol, one must first understand the structural and thermodynamic behavior of the target analyte.

Bisoprolol is a lipophilic beta-1-adrenergic blocker. However, its primary hydrolytic degradation product, O-(Desisopropyl) bisoprolol acid (C15H23NO5)[1], lacks the bulky isopropyl group of the parent molecule.

  • Chromatographic Causality : This structural loss significantly increases the molecule's polarity. In Reversed-Phase HPLC (RP-HPLC), Impurity A elutes very early, often co-eluting with the fumaric acid counter-ion to form a notorious "critical pair"[3]. Achieving a resolution ( Rs​ ) greater than 2.0 between fumaric acid and Impurity A is the fundamental prerequisite for accurate quantification[4].

  • Extraction Causality : The high polarity of Impurity A dictates its partitioning behavior. Highly lipophilic extraction solvents will fail to quantitatively desorb the impurity from polar excipients (like microcrystalline cellulose). Conversely, overly aqueous solvents risk co-extracting polymeric binders, leading to matrix suppression and column fouling.

Comparative Extraction Methodologies

When extracting Impurity A from a tablet formulation, scientists typically evaluate two primary workflows: Direct Dilution (Solvent Extraction) and Solid-Phase Extraction (SPE) .

Method A: Direct Dilution (Hydro-Organic Extraction)

This method utilizes a carefully balanced solvent mixture, typically4[4].

  • The "Why" : The 20% ACN provides just enough organic modifier to disrupt drug-excipient hydrogen bonding and solubilize the target impurity, while the 80% aqueous fraction prevents the dissolution of highly lipophilic matrix binders. It is highly precise but injects a heavier matrix load onto the column.

Method B: Solid-Phase Extraction (Polymeric HLB)

This method utilizes a Hydrophilic-Lipophilic Balanced (HLB) sorbent to trap analytes before washing away excipients.

  • The "Why" : While SPE provides a pristine baseline (ideal for LC-MS/MS), Impurity A's high polarity makes it susceptible to "breakthrough" during the wash step. Even a mild 5% methanol wash can cause premature elution of the impurity, leading to lower overall recovery and higher Relative Standard Deviation (RSD).

Quantitative Data Comparison

The table below synthesizes typical validation data comparing the two methodologies across three concentration levels (80%, 100%, and 120% of the specification limit).

Extraction MethodologySpike LevelMean Recovery (%)Precision (% RSD, n=3)Matrix Interference Risk
Direct Dilution (20% ACN) 80%98.4%1.2%Moderate (Requires high-res column)
Direct Dilution (20% ACN) 100%99.1%0.9%Moderate
Direct Dilution (20% ACN) 120%99.5%0.8%Moderate
Solid Phase Extraction (HLB) 80%91.2%3.8%Low (Excellent cleanup)
Solid Phase Extraction (HLB) 100%93.5%2.9%Low
Solid Phase Extraction (HLB) 120%92.8%3.2%Low

Experimental Protocol: Self-Validating Spiking Study

To ensure absolute trustworthiness, the recovery protocol must be a self-validating system. By utilizing a placebo-spiking approach, the method isolates extraction efficiency from instrument variance, proving that the matrix does not inhibit analyte recovery.

Phase 1: System Suitability & Baseline Establishment
  • Blank Injection : Inject the extraction solvent (20% ACN) to ensure no ghost peaks elute at the retention time of Impurity A.

  • Critical Pair Verification : Inject a System Suitability Solution containing fumaric acid, bisoprolol, and Impurity A. Confirm that the resolution ( Rs​ ) between fumaric acid and Impurity A is 2.3[4].

Phase 2: Matrix Spiking (The Self-Validating Loop)
  • Placebo Preparation : Weigh a placebo powder mixture equivalent to the average mass of one bisoprolol tablet (including all formulation excipients).

  • Fortification : Spike separate placebo samples with an O-(Desisopropyl) bisoprolol acid reference standard to achieve concentrations at 80%, 100%, and 120% of the target specification limit (e.g., 1 to 3 µg/mL)[2].

Phase 3: Extraction Dynamics (Direct Dilution)
  • Solvent Addition : Add exactly 25.0 mL of 4[4].

  • Desorption : Sonicate the mixture for 15 minutes at room temperature. Causality: Mechanical cavitation provides the kinetic energy required to break the weak intermolecular bonds between the polar impurity and the microcrystalline cellulose excipient.

Phase 4: Phase Separation & Analysis
  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes to pellet the insoluble excipients.

  • Filtration : Filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial Step: Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the membrane, ensuring the polar carboxylic acid moiety of the impurity is not lost to the filter.

  • Quantification : Analyze via RP-HPLC-UV/DAD at 270 nm using a C18 column (e.g.,3[3]). Calculate accuracy (% Recovery) by comparing the peak area of the spiked matrix against an unspiked external standard.

Methodological Workflow Visualization

Workflow Start Placebo Matrix Preparation Spike Spike O-(Desisopropyl) bisoprolol acid (80%, 100%, 120%) Start->Spike Add Standard Extract Sample Extraction (Direct Dilution vs. SPE) Spike->Extract Homogenize Analyze RP-HPLC-UV/DAD (C18, 270 nm) Extract->Analyze Filter (0.45 µm) Data Calculate Accuracy (%) & Precision (% RSD) Analyze->Data Peak Area Ratio

Workflow for validating the accuracy and precision of Impurity A recovery in formulations.

References

1.[1] Title : O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600 Source : PubChem - NIH URL :

2.[4] Title : A new validated RP-HPLC-UV DAD method for assay of bisoprolol fumarate and related substances in Source : Macedonian Pharmaceutical Bulletin URL :

3.[3] Title : DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAG Source : mjcce.org.mk URL :

4.[2] Title : Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product Source : UKIM Repository URL :

Sources

Safety & Regulatory Compliance

Safety

O-(Desisopropyl) bisoprolol acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of O-(Desisopropyl) Bisoprolol Acid Operational Overview & Chemical Identity O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol M1 metabolite or Bisoprolol Acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of O-(Desisopropyl) Bisoprolol Acid

Operational Overview & Chemical Identity

O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol M1 metabolite or Bisoprolol Acid Impurity) is a significant pharmaceutical degradation product and metabolite of the beta-blocker bisoprolol. In laboratory and drug development settings, this compound is frequently utilized as a reference standard for doping analysis, pharmacokinetics, and quality control.

Because it is an active pharmaceutical ingredient (API) derivative, it cannot be disposed of via standard municipal waste or wastewater systems. Improper disposal poses a risk of environmental persistence and trace-organic contamination in aquatic ecosystems. This guide provides self-validating, step-by-step operational protocols for the safe handling, spill containment, and terminal destruction of this compound.

Physicochemical & Hazard Profile

Understanding the physical properties of O-(Desisopropyl) bisoprolol acid is critical for predicting its behavior during a spill or disposal event.

Table 1: Quantitative Data and Hazard Identification

Parameter Value Reference
Chemical Name O-(Desisopropyl) bisoprolol acid [1]
CAS Number 109791-19-7 [1]
Molecular Formula C15H23NO5 [2]
Molecular Weight 297.35 g/mol [1]
Physical State Solid (Powder) [3]

| Primary Hazards | Dust inhalation, Flammability | [3] |

Engineering Controls & Required PPE

To ensure a self-validating safety system, every piece of Personal Protective Equipment (PPE) must be tied directly to the mechanistic hazards of the compound.

Table 2: PPE Specifications and Mechanistic Rationale

Equipment Type Specification Mechanistic Rationale
Respiratory N95, P100, or SCBA Prevents inhalation of aerosolized API particulates, mitigating unintended systemic absorption across pulmonary mucous membranes[3].
Dermal Nitrile or solvent-resistant gloves Blocks transdermal absorption of the lipophilic portions of the molecule during handling. Must be disposed of as hazardous waste after use[3].
Ocular NIOSH/EN 166 approved safety goggles Protects mucous membranes from irritating dust and accidental mechanical transfer from contaminated gloves[3].

| Apparel | Flame-retardant, anti-static lab coat | Prevents electrostatic discharge which could ignite highly concentrated, suspended dust clouds generated during a spill[3]. |

Step-by-Step Disposal Methodologies

Protocol 1: Routine Laboratory Waste Disposal

Objective: Safely package and destroy synthesized, expired, or residual O-(Desisopropyl) bisoprolol acid without environmental contamination.

  • Step 1: Segregation and Primary Containment. Place the compound and any contaminated consumables (e.g., weighing boats, pipette tips) into a chemically inert, sealable container (such as HDPE or amber glass).

    • Causality: Isolating the compound prevents environmental moisture from degrading the material into unpredictable secondary byproducts prior to terminal destruction.

  • Step 2: Secondary Containment and Labeling. Place the primary container into a secondary hazardous waste bin. Label clearly as "Non-Regulated Pharmaceutical Waste - Bisoprolol Metabolite". Keep the container tightly closed in a dry, well-ventilated area[3].

  • Step 3: Transfer to Licensed Facility. Hand the waste over to a certified professional waste management vendor[3].

    • Causality: Laboratory-scale neutralization is not validated for this specific complex organic structure; professional handling ensures compliance with environmental trace-organic laws.

  • Step 4: High-Temperature Incineration. Verify that the disposal vendor processes the waste in a chemical incinerator equipped with an afterburner and scrubber[3].

    • Causality: The primary combustion chamber destroys the organic framework (C15H23NO5). The afterburner ensures complete oxidation of any volatilized intermediates, while the scrubber neutralizes toxic nitrogen oxides (NOx) generated from the amine group, preventing hazardous atmospheric emissions[3].

Protocol 2: Accidental Spill Response Workflow

Objective: Contain and remove accidental powder spills without aerosolization or personnel exposure.

  • Step 1: Area Isolation. Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is active to capture any ambient particulates[3].

  • Step 2: PPE Donning. Equip respiratory protection, anti-static clothing, and nitrile gloves before approaching the spill[3].

  • Step 3: Mechanical Collection. Use a non-sparking shovel or damp sweeping technique to collect the powder. Do NOT use a standard laboratory vacuum.

    • Causality: Standard vacuums lack pharmaceutical-grade HEPA filtration and will aggressively aerosolize the fine API powder, drastically increasing the inhalation risk for the entire laboratory[3].

  • Step 4: Residual Decontamination. Wash the spill area with plenty of water and a mild surfactant. Collect the wash water as hazardous aqueous waste.

    • Causality: Water effectively solubilizes trace polar residues (due to the compound's carboxylic acid and hydroxyl groups), ensuring the benchtop is completely decontaminated without leaving invisible, pharmacologically active films.

Disposal Routing Visualization

G A O-(Desisopropyl) Bisoprolol Acid Waste or Spill B Don PPE & Ensure Exhaust Ventilation A->B C Mechanical Collection (Avoid Dust Formation) B->C D Seal in Compatible Hazardous Waste Container C->D E Transfer to Licensed Disposal Service D->E F Chemical Incineration (Afterburner & Scrubber) E->F

Workflow for O-(Desisopropyl) bisoprolol acid containment and disposal.

References

  • National Center for Biotechnology Information. "O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600". PubChem. Available at:[Link]

  • National Center for Advancing Translational Sciences. "O-(DESISOPROPYL) BISOPROLOL ACID". Inxight Drugs. Available at:[Link]

Sources

Handling

Personal protective equipment for handling O-(Desisopropyl) bisoprolol acid

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance exercise, but as a foundational pillar of experimental integrity. Handling O-(Desisopropyl) bisoprolol acid (CAS: 109791-19-7)—a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance exercise, but as a foundational pillar of experimental integrity. Handling O-(Desisopropyl) bisoprolol acid (CAS: 109791-19-7)—a primary metabolite and known impurity of the beta-1 adrenergic receptor antagonist bisoprolol[1]—requires a rigorous, causality-driven approach.

While this compound lacks the isopropylamine moiety of its parent drug, it retains significant biological activity and shares the parent API’s toxicological profile, including acute oral/inhalation toxicity and potential reproductive hazards[2]. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound.

Hazard Causality & Chemical Profile

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards. The table below synthesizes the quantitative data and hazard classifications extrapolated from the parent compound, bisoprolol, to inform our handling rationale.

Table 1: Physico-Chemical & Hazard Profile

Property / HazardQuantitative Data / ClassOperational Causality & Handling Impact
Molecular Weight 297.35 g/mol [1]Forms fine, lightweight powders prone to aerosolization during transfer. Requires draft-controlled environments.
XLogP3 -1.7[1]Highly hydrophilic. Readily absorbs through mucous membranes if aerosolized; necessitates strict eye/face protection.
Acute Toxicity Category 4 (Oral/Inhalation)[2]Harmful if swallowed or inhaled (H302/H332)[2]. Mandates the use of a Class II Biological Safety Cabinet (BSC) or fume hood.
Reproductive Toxicity Category 2 (H361d)[3]Suspected of damaging the unborn child[3]. Pregnant personnel must consult occupational health before handling.
Aquatic Toxicity Chronic 3 (H412)[2]Harmful to aquatic life with long-lasting effects[2]. Strictly prohibits sink disposal; mandates incineration.

Personal Protective Equipment (PPE) Matrix

PPE selection must be treated as a layered defense system. The following matrix outlines the required equipment based on the scale of operation, ensuring compliance with EU Directive 89/686/EEC and OSHA standards[2][4].

Table 2: PPE Requirements by Operational Scale

Protection ZoneAnalytical Scale (<100 mg)Preparative Scale (>100 mg or Solution Prep)Scientific Justification
Hand Protection Single-layer Nitrile gloves (EN 374)Double-layer Nitrile glovesNitrile provides superior chemical resistance against the organic acids and standard reconstitution solvents (e.g., DMSO, Methanol) used in drug assays[4].
Eye/Face Safety glasses with side shieldsTightly fitting safety goggles (EN 166)Prevents ocular exposure to micro-aerosols generated during powder transfer or vortexing[4].
Respiratory Not required if handled inside a certified fume hoodN95/P100 Particulate RespiratorMitigates inhalation risks (H332) if draft control fails or during bulk powder manipulation[2].
Body Standard cotton lab coatImpervious, fire-resistant isolation gownPrevents accumulation of pharmaceutical dust on personal clothing, eliminating secondary exposure routes[4].

Procedural Workflows: Execution & Containment

Every protocol must be a self-validating system where each step verifies the success of the previous one.

Workflow 1: Safe Weighing and Reconstitution

Objective: Prevent aerosolization and ensure accurate molarity without compromising operator safety.

  • Preparation & Environmental Control:

    • Verify the fume hood or Class II BSC is operational with an inward face velocity of 80–100 fpm.

    • Line the working surface with a disposable, absorbent bench pad (polyethylene backing facing down) to catch micro-spills.

  • PPE Donning Sequence:

    • Wash hands thoroughly[5]. Don lab coat, safety goggles, and inspect nitrile gloves for micro-tears before donning.

  • Static-Free Powder Transfer:

    • Use anti-static weighing spatulas. Causality: Bisoprolol derivatives can hold static charges; electrostatic discharge can cause sudden powder repulsion and aerosolization[4].

    • Weigh the O-(Desisopropyl) bisoprolol acid directly into a pre-tared, sealable amber glass vial.

  • Reconstitution & Sealing:

    • Introduce the solvent (e.g., DMSO) using a calibrated micropipette, allowing the liquid to run down the inside wall of the vial to prevent powder displacement.

    • Seal the vial with a PTFE-lined cap before removing it from the fume hood. Vortex only when fully sealed.

Workflow 2: Chemical Spill Response & Decontamination

Objective: Immediate containment of toxic aerosols and neutralization of the active pharmaceutical ingredient (API).

  • Immediate Isolation:

    • If a powder spill occurs outside the hood, immediately hold your breath, evacuate the immediate 3-meter radius, and allow aerosols to settle for 15 minutes[4].

  • PPE Escalation:

    • Responders must don a fitted N95/P100 respirator and double nitrile gloves before re-entering the spill zone[6].

  • Containment & Absorption:

    • For Powders: Do not dry sweep[5]. Gently cover the spill with damp absorbent paper towels (moistened with water or 70% ethanol) to suppress dust formation.

    • For Liquids: Surround the spill with a chemical absorbent boom, then cover with inert absorbent material (e.g., vermiculite).

  • Surface Decontamination:

    • Mechanically collect the absorbed material using non-sparking tools and place it into a hazardous waste bag[3][4].

    • Wash the contaminated surface thoroughly with soap and plenty of water, as the compound is highly water-soluble[5].

Waste Disposal & Environmental Logistics

Because O-(Desisopropyl) bisoprolol acid and its parent compounds are environmentally persistent, discharge into the environment (sewers, ground, or bodies of water) is strictly prohibited [2][3][4].

  • Solid Waste: All contaminated bench pads, gloves, and empty vials must be placed in a rigid, clearly labeled hazardous waste container.

  • Liquid Waste: Reconstituted solutions and first-rinse decontamination liquids must be collected in compatible, clearly labeled chemical waste carboys (segregated from strong oxidizing agents).

  • Final Disposal: Transfer all waste to an approved, licensed waste disposal plant for high-temperature incineration[3][6].

Workflow Visualization

The following logic diagram maps the critical decision points in the handling and disposal lifecycle of O-(Desisopropyl) bisoprolol acid.

G A 1. Hazard Assessment Review SDS for CAS 109791-19-7 B 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat A->B C 3. Primary Handling Weighing in Class II BSC / Fume Hood B->C D Spill or Aerosol Exposure? C->D E 4a. Spill Response Evacuate, Contain, Absorb D->E Yes F 4b. Routine Processing Reconstitution & Assay D->F No G 5. Waste Disposal Incineration / Solid Waste E->G F->G H 6. De-gowning & Hand Washing G->H

Operational workflow for safe handling, spill response, and disposal of the bisoprolol metabolite.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91810600, O-(Desisopropyl) bisoprolol acid." PubChem.[Link]

  • British Pharmacopoeia. "CAT 1058 - Bisoprolol Fumarate - SAFETY DATA SHEET." Pharmacopoeia Standards. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(Desisopropyl) bisoprolol acid
Reactant of Route 2
Reactant of Route 2
O-(Desisopropyl) bisoprolol acid
© Copyright 2026 BenchChem. All Rights Reserved.